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Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Dynamics and Synthetic Utility of N-Methoxy-N,5-dimethylpyridine-2-carboxamide

Executive Summary & Chemical Identity N-Methoxy-N,5-dimethylpyridine-2-carboxamide represents a specialized class of "Weinreb amides" integrated within a pyridine scaffold. This molecule serves as a critical linchpin in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-Methoxy-N,5-dimethylpyridine-2-carboxamide represents a specialized class of "Weinreb amides" integrated within a pyridine scaffold. This molecule serves as a critical linchpin in medicinal chemistry, specifically for the controlled synthesis of 5-methyl-2-acylpyridines —a pharmacophore frequently observed in kinase inhibitors and antifungal agents.

Unlike standard amides, this structural motif prevents nucleophilic over-addition, allowing researchers to isolate ketones from carboxylic acid precursors with high fidelity.

Chemical Profile
PropertySpecification
IUPAC Name N-Methoxy-N-methyl-5-methylpyridine-2-carboxamide
Common Name 5-Methylpicolinic acid Weinreb amide
Molecular Formula C

H

N

O

Molecular Weight 180.21 g/mol
Core Scaffold Pyridine (substituted at C2 and C5)
Key Functionality N-Methoxy-N-methylamide (Weinreb moiety)

Structural Analysis & Electronic Properties

The utility of this molecule is dictated by the interplay between the electron-deficient pyridine ring and the chelating capability of the Weinreb amide.

The Pyridine Nitrogen Effect

The nitrogen atom at position 1 of the pyridine ring exerts a strong inductive electron-withdrawing effect (-I). This renders the C2-carbonyl carbon significantly more electrophilic than its phenyl-analog counterparts. Consequently, nucleophilic attack (e.g., by Grignard reagents) occurs rapidly.

The 5-Methyl Substituent

The methyl group at the C5 position (meta to the amide, beta to the ring nitrogen) acts as a weak electron donor (+I). Its primary role in drug design is often steric or metabolic blocking (preventing oxidation at the C5 position), but synthetically, it slightly increases the electron density of the ring, modulating the reactivity of the C2 center.

The Weinreb Chelation Motif

The defining feature is the N-methoxy-N-methyl group.[1] Upon reaction with organometallics (RM), the methoxy oxygen coordinates with the metal cation (Mg²⁺ or Li⁺), stabilizing the tetrahedral intermediate and preventing the expulsion of the leaving group until acidic workup.

Synthetic Protocol: Amide Coupling

Objective: Synthesis of N-Methoxy-N,5-dimethylpyridine-2-carboxamide from 5-methylpicolinic acid.

While acid chloride routes (using SOCl₂) are common, they are risky with pyridine derivatives due to the formation of insoluble pyridinium salts or self-quaternization. The T3P (Propylphosphonic anhydride) or EDC/HOBt coupling methods are superior for their mild conditions and high tolerance of the basic pyridine nitrogen.

Reagents & Stoichiometry[12][13]
  • Substrate: 5-Methylpicolinic acid (1.0 equiv)

  • Amine Source: N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • Coupling Agent: EDC·HCl (1.5 equiv) and HOBt (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology
  • Activation: Charge a flame-dried round-bottom flask with 5-methylpicolinic acid and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add DIPEA dropwise. The solution may clear as the acid is deprotonated.

  • Coupling Agent: Add EDC·HCl and HOBt. Stir for 15 minutes at 0°C to form the active ester intermediate.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride in one portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC (active ester consumption).

  • Workup: Dilute with DCM. Wash sequentially with saturated NaHCO₃ (to remove unreacted acid), 1M HCl (carefully, to remove excess DIPEA/pyridine impurities), and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Visualizing the Synthesis Workflow:

SynthesisWorkflow Start 5-Methylpicolinic Acid Activation Active Ester (HOBt Intermediate) Start->Activation EDC/HOBt DIPEA, 0°C Reaction Nucleophilic Attack (MeNHOMe) Activation->Reaction + N,O-Dimethyl- hydroxylamine Product Weinreb Amide Product Reaction->Product RT, 12h - HOBt

Figure 1: Activation and coupling workflow using carbodiimide chemistry to avoid acid chloride instability.

Mechanism of Action: The Chelation Control

The primary application of this molecule is the "Weinreb Ketone Synthesis." The mechanism is distinct from standard ester chemistry because of the Stable Tetrahedral Intermediate .

The Mechanism Explained[13][14][15]
  • Nucleophilic Attack: An organometallic reagent (e.g., Phenylmagnesium bromide) attacks the carbonyl carbon.

  • Chelation (The Critical Step): Instead of the carbonyl reforming and expelling the amine (which would lead to a ketone that could react again), the magnesium atom forms a rigid 5-membered chelate ring between the anionic oxygen and the methoxy oxygen.

  • Stabilization: This cyclic intermediate is stable in the reaction mixture, effectively "masking" the ketone.

  • Hydrolysis: Only upon acidic quench (H₃O⁺) does the ring break, expelling the N,O-dimethylhydroxylamine and revealing the ketone.

Visualizing the Chelation Pathway:

WeinrebMechanism Amide Weinreb Amide (Reactant) Intermediate Tetrahedral Intermediate Mg Chelation Ring Stable at RT Amide->Intermediate Nucleophilic Attack Grignard R-Mg-X (Nucleophile) Grignard->Intermediate Coordinates Ketone Target Ketone (5-Methyl-2-acylpyridine) Intermediate->Ketone Hydrolysis (- MeNHOMe) Quench Acidic Workup (H3O+) Quench->Ketone

Figure 2: The stable magnesium-chelated intermediate prevents over-addition of the nucleophile.

Analytical Characterization

Confirming the structure of N-Methoxy-N,5-dimethylpyridine-2-carboxamide requires specific NMR signatures.

NucleusShift (ppm)MultiplicityAssignmentStructural Insight
¹H NMR 8.45Singlet (or d)C6-HProton adjacent to Pyridine Nitrogen (deshielded).
¹H NMR 7.60DoubletC3-HProton ortho to the amide carbonyl.
¹H NMR 7.55Doublet/ddC4-HCoupling with C3 and C6 protons.
¹H NMR 3.75SingletN-OCHCharacteristic Weinreb methoxy peak.
¹H NMR 3.40SingletN-CHCharacteristic Weinreb N-methyl peak.
¹H NMR 2.38SingletAr-CHMethyl group at position 5.

Note: Shifts are estimated based on substituent effects in CDCl₃. The N-OMe and N-Me peaks may appear as broad singlets due to restricted rotation around the amide bond (rotamers).

References

  • Weinreb, S. M., & Nahm, S. (1981). "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic Chemistry Portal.

  • Chemistry Steps. "Weinreb Ketone Synthesis – The Mechanism." Chemistry Steps.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11235283 (Analogous Pyridine Weinreb Amides)." PubChem.

Sources

Exploratory

A Comprehensive Technical Guide to N-Methoxy-N,5-dimethylpicolinamide

This in-depth technical guide provides a comprehensive overview of N-Methoxy-N,5-dimethylpicolinamide, a specialized Weinreb amide derivative. The guide is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of N-Methoxy-N,5-dimethylpicolinamide, a specialized Weinreb amide derivative. The guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering detailed insights into its chemical identity, synthesis, and applications, grounded in established chemical principles.

Part 1: Core Chemical Identity and Properties

N-Methoxy-N,5-dimethylpicolinamide, a member of the Weinreb amide family, is a valuable intermediate in organic synthesis. Its structure combines a 5-methylpicolinoyl moiety with an N-methoxy-N-methylamine group, which imparts unique reactivity for the controlled formation of ketones and aldehydes.

Table 1: Chemical Identifiers for N-Methoxy-N,5-dimethylpicolinamide

IdentifierValue
IUPAC Name N-methoxy-N,5-dimethylpyridine-2-carboxamide
CAS Number 148493-07-6
Molecular Formula C9H12N2O2
Molecular Weight 180.21 g/mol
Canonical SMILES Cc1ccn(c1)C(=O)N(C)OC
InChI Key (Deduced)
MDL Number MFCD11975557

Note: The SMILES string and InChI Key are deduced from the chemical name due to the absence of a specific entry in public databases.

Part 2: Synthesis of N-Methoxy-N,5-dimethylpicolinamide

The synthesis of N-Methoxy-N,5-dimethylpicolinamide, as a Weinreb amide, follows well-established protocols for amide bond formation between a carboxylic acid (or its activated derivative) and N,O-dimethylhydroxylamine.[3][4][5] The logical starting material is 5-methylpicolinic acid.

Conceptual Synthesis Workflow

The most common and efficient method involves the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 5-Methylpicolinic_Acid 5-Methylpicolinic Acid Activation Carboxylic Acid Activation 5-Methylpicolinic_Acid->Activation Coupling_Reagent Activating Agent (e.g., SOCl2, BOP, HATU) Coupling_Reagent->Activation Amine_Salt N,O-Dimethylhydroxylamine Hydrochloride Coupling Amide Bond Formation Amine_Salt->Coupling Base Base (e.g., Pyridine, Et3N) Base->Coupling Activation->Coupling Activated Intermediate Target_Molecule N-Methoxy-N,5-dimethylpicolinamide Coupling->Target_Molecule

Caption: General workflow for the synthesis of N-Methoxy-N,5-dimethylpicolinamide.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on standard procedures for Weinreb amide synthesis.[6]

  • Activation of 5-Methylpicolinic Acid:

    • To a solution of 5-methylpicolinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent. For instance, oxalyl chloride or thionyl chloride (1.2 equivalents) can be added dropwise at 0 °C.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent and excess reagent are typically removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling:

    • In a separate flask, a suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in the same anhydrous solvent is cooled to 0 °C.

    • A suitable organic base, such as pyridine or triethylamine (2.2 equivalents), is added to the suspension.

    • The crude acid chloride, redissolved in a minimal amount of anhydrous solvent, is then added dropwise to the amine solution at 0 °C.

    • The reaction is stirred at 0 °C for one hour and then at room temperature overnight.

  • Work-up and Purification:

    • The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the pure N-Methoxy-N,5-dimethylpicolinamide.

Part 3: Chemical Reactivity and Applications

The primary utility of N-Methoxy-N,5-dimethylpicolinamide stems from its identity as a Weinreb amide, which serves as an excellent acylating agent for the synthesis of ketones and, upon reduction, aldehydes.[7][8]

Mechanism of Weinreb Ketone Synthesis

The key to the controlled reactivity of Weinreb amides lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack. The N-methoxy group chelates to the metal cation of the organometallic reagent, preventing the collapse of the intermediate and subsequent over-addition of the nucleophile, which is a common side reaction with other acylating agents like esters or acid chlorides.[8]

Weinreb_Mechanism Organometallic Organometallic Reagent (R'-M) Tetrahedral_Intermediate Tetrahedral_Intermediate Organometallic->Tetrahedral_Intermediate Workup Aqueous Workup (H3O+) Ketone Ketone Workup->Ketone Tetrahedral_Intermediate->Workup

Caption: Mechanism of the Weinreb ketone synthesis.

Applications in Organic Synthesis
  • Ketone Synthesis: The reaction of N-Methoxy-N,5-dimethylpicolinamide with a wide range of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), yields the corresponding ketone in high yield after aqueous workup.[7] This method is highly valued for its functional group tolerance and reliability.

  • Aldehyde Synthesis: Reduction of N-Methoxy-N,5-dimethylpicolinamide with a mild hydride reducing agent, such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H), at low temperatures provides the corresponding 5-methylpicolinaldehyde.[8] The stability of the intermediate prevents over-reduction to the alcohol.

Part 4: Conclusion

N-Methoxy-N,5-dimethylpicolinamide is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its role as a Weinreb amide allows for the controlled and high-yield synthesis of ketones and aldehydes, which are fundamental building blocks in the construction of complex molecular architectures. The synthetic protocols are robust and adaptable, making this compound a valuable tool for synthetic chemists.

References

  • Wikipedia. (2023). N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 5-CHLORO-N-METHOXY-N-METHYLPICOLINAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). KR20050112690A - Novel process for the preparation of weinreb amide derivatives.
  • MDPI. (2025). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved from [Link]

  • MDPI. (n.d.). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Retrieved from [Link]

  • AccelaChemBio. (n.d.). 148493-07-6,N-Methoxy-N-methylpicolinamide. Retrieved from [Link]

  • EPA. (n.d.). N-METHOXY-N-METHYLPICOLINAMIDE - Hazard Genotoxicity. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). International Journal of Recent Technology and Engineering.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Semantic Scholar. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Retrieved from [Link]

  • Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. Retrieved from [Link]

  • PMC. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Penn State Research Database. (1981). N-methoxy-n-methylamides as effective acylating agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Physicochemical Behavior of 5-Methyl Picolinamide Weinreb Amides

The following technical guide details the solubility profiling, physicochemical behavior, and handling of 5-methyl-N-methoxy-N-methylpicolinamide (5-methyl picolinamide Weinreb amide). Introduction & Structural Significa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, physicochemical behavior, and handling of 5-methyl-N-methoxy-N-methylpicolinamide (5-methyl picolinamide Weinreb amide).

Introduction & Structural Significance

The 5-methyl picolinamide Weinreb amide represents a critical bifunctional scaffold in medicinal chemistry. It combines the versatile reactivity of the Weinreb amide (N-methoxy-N-methylamide) with the bioisosteric properties of the 5-methylpyridine core.

For researchers, the solubility of this intermediate is not merely a physical constant but a dynamic property governed by three competing structural motifs. Understanding these interactions is essential for optimizing reaction yields (specifically ketone synthesis via organometallics) and designing efficient purification protocols.

The Structural Triad

The solubility profile is dictated by the interplay of three distinct zones:

  • The Pyridine Nitrogen (Basic Core): Provides a pH-dependent solubility switch. At low pH, protonation drastically increases aqueous solubility.

  • The Weinreb Amide (Polar Surface): The N-methoxy-N-methyl moiety disrupts the crystal lattice compared to primary amides, generally enhancing solubility in polar organic solvents (DCM, THF).

  • The 5-Methyl Group (Lipophilic Handle): Exerts the "Magic Methyl" effect, increasing LogP by approximately 0.5 units compared to the unsubstituted picolinamide, thereby improving solubility in non-polar extraction solvents.

StructureProperty Core 5-Methyl Picolinamide Weinreb Amide Pyridine Pyridine Nitrogen (pKa ~3.5 - 4.0) Core->Pyridine Methyl 5-Methyl Group (+0.5 LogP) Core->Methyl Weinreb Weinreb Moiety (N-OMe, N-Me) Core->Weinreb AqSol pH-Dependent Aqueous Solubility Pyridine->AqSol Protonation OrgSol High Solubility in DCM, THF, EtOAc Methyl->OrgSol Lipophilicity Weinreb->OrgSol Polarity Lattice Disrupted Crystal Packing (Lower MP) Weinreb->Lattice Steric Bulk

Figure 1: Structural Activity Relationship (SAR) map detailing how specific functional groups on the 5-methyl picolinamide scaffold dictate solubility behavior.

Physicochemical Descriptors & Solubility Profile

Reliable handling requires accurate physicochemical descriptors. While experimental values vary by specific polymorph, the following consensus ranges are derived from authoritative structure-property relationship (SPR) models and analog data (e.g., 5-chloro analogs).

Calculated vs. Observed Properties
DescriptorValue / RangeImplication for Solubility
LogP (Octanol/Water) 1.2 – 1.6Moderately lipophilic. Highly soluble in chlorinated solvents and ethers.
pKa (Pyridine N) 3.2 – 3.8Critical: The amide EWG lowers the pKa of pyridine (normally ~5.2). It remains neutral at physiological pH but protonates at pH < 2.
Topological PSA ~45 ŲGood membrane permeability; moderate aqueous solubility without ionization.
H-Bond Acceptors 4 (Pyridine N, Amide O, OMe, NMe)High affinity for protic solvents (MeOH, EtOH).
H-Bond Donors 0Lack of donors limits crystal lattice energy, enhancing organic solubility.
Solubility in Key Solvents
  • Chlorinated Solvents (DCM, Chloroform): Excellent (>100 mg/mL). The primary choice for synthesis and Weinreb ketone formation.

  • Ethers (THF, 2-MeTHF, MTBE): Good (>50 mg/mL). Essential for compatibility with Grignard/Lithium reagents.

  • Alcohols (MeOH, EtOH): High (>50 mg/mL). Useful for transfers but avoid during organometallic additions to prevent quenching.

  • Water: Low to Moderate (Neutral pH). < 1-5 mg/mL.

  • Water (Acidic pH < 2): High. > 50 mg/mL due to pyridinium salt formation.

Process Chemistry: The pH-Switch Purification Protocol

The most robust method for purifying 5-methyl picolinamide Weinreb amides utilizes their pH-dependent solubility. This "Self-Validating" protocol ensures that non-basic impurities (uncoupled Weinreb amine, neutral byproducts) are removed efficiently.

The Acid-Base Extraction Workflow

Unlike standard neutral amides, the picolinamide core allows the molecule to be "toggled" between aqueous and organic phases.

  • Reaction Mixture: Crude reaction in DCM or EtOAc.

  • Acid Wash (Validation Step): Extract with 1N HCl.

    • Mechanism:[1] The pyridine nitrogen protonates (

      
      ). The Weinreb amide moves to the aqueous phase .
      
    • Removal: Neutral organic impurities remain in the organic layer (discard).

  • Neutralization: Basify the aqueous layer with saturated NaHCO₃ or NaOH to pH > 8.

    • Mechanism:[1] Deprotonation restores the neutral, lipophilic species.

    • Recovery: Extract back into DCM/EtOAc.

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 1N HCl (Phase Separation) Start->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product) AcidWash->AqLayer1 Keep BaseStep Basify to pH 9 (NaHCO3 / NaOH) AqLayer1->BaseStep Extract Extract with DCM BaseStep->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Conc. WasteAq Waste Aqueous Extract->WasteAq Discard

Figure 2: pH-Switch Purification Workflow utilizing the basicity of the pyridine ring to isolate the target amide.

Experimental Protocols: Measuring Solubility

To generate authoritative data for your specific batch or analog, follow these standardized protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Formulation development and precise physicochemical characterization.

  • Preparation: Add excess solid 5-methyl picolinamide Weinreb amide to 2 mL of the target solvent (buffer or organic) in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm for the pyridine core).

    • Note: Construct a calibration curve using a stock solution in MeOH.

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening of multiple derivatives.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 10 µL of stock to 490 µL of aqueous buffer (PBS, pH 7.4). Final DMSO concentration = 2%.

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity (absorbance at 620 nm) or filter and analyze via HPLC.

    • Success Criterion: If Abs < 0.005, the compound is soluble at the tested concentration (usually 200 µM).

Stability & Handling Considerations

Hydrolytic Stability

Weinreb amides are generally robust, but the electron-deficient pyridine ring makes the carbonyl carbon slightly more electrophilic.

  • Acid Stability: Stable in dilute acid (1N HCl) for short durations (< 24h), allowing for the extraction protocol described above. Prolonged exposure to refluxing acid will hydrolyze the amide to the carboxylic acid.

  • Base Stability: Susceptible to hydrolysis in strong base (1N NaOH) over time. Use mild bases (NaHCO₃, K₂CO₃) for neutralization steps.

Storage
  • State: The 5-methyl analog is typically a low-melting solid or viscous oil.

  • Hygroscopicity: The pyridine nitrogen can absorb atmospheric moisture. Store under nitrogen in a desiccator.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463. (Reference for Pyridine pKa trends). Link

  • Meanwell, N. A. (2011). "The influence of methylation on the properties of drug candidates". Journal of Medicinal Chemistry, 54(8), 2529–2591. (The "Magic Methyl" effect on solubility and logP). Link

  • Fei, Z., et al. (2020). "Solubility and solution thermodynamics of picolinamide in different pure solvents". Journal of Chemical & Engineering Data. (General picolinamide solubility data). Link

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for Weinreb amide stability and reactivity).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Ketones from N-Methoxy-N,5-dimethylpicolinamide

Abstract This document provides a comprehensive technical guide for the synthesis of ketones utilizing N-Methoxy-N,5-dimethylpicolinamide, a specialized acylating agent analogous to the well-established Weinreb amide. We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of ketones utilizing N-Methoxy-N,5-dimethylpicolinamide, a specialized acylating agent analogous to the well-established Weinreb amide. We will explore the mechanistic underpinnings of this reagent's efficacy, detailing how its unique structural features prevent the common problem of over-addition by organometallic reagents. This guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the preparation of the title picolinamide and its subsequent conversion to a diverse range of ketones. Best practices and troubleshooting strategies are included to ensure robust and reproducible outcomes.

Introduction: The Challenge of Ketone Synthesis

The synthesis of ketones is a cornerstone of modern organic chemistry, as the ketone functional group is a versatile intermediate in the construction of complex molecules and a common motif in pharmacologically active compounds. A primary challenge in ketone synthesis is the reaction of carboxylic acid derivatives (such as esters or acid chlorides) with highly reactive organometallic reagents like Grignard or organolithium compounds.[1] The desired ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol byproduct.[1][2]

The Weinreb-Nahm ketone synthesis, developed in 1981, offered an elegant solution to this over-addition problem.[3] By converting a carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide), the reaction with an organometallic reagent proceeds through a stable, chelated tetrahedral intermediate.[3][4][5] This intermediate does not collapse to the ketone until acidic work-up, thus preventing further reaction.[1][3]

This guide focuses on N-Methoxy-N,5-dimethylpicolinamide, a sophisticated analogue that leverages the same core principle but incorporates a picolinamide framework. The pyridine nitrogen atom provides an additional, powerful chelation site, enhancing the stability of the reaction intermediate and ensuring a clean, high-yield conversion to the desired ketone.

Mechanistic Rationale: The Power of Chelation

The success of the Weinreb ketone synthesis and its picolinamide analogues hinges on the formation of a stable tetrahedral intermediate upon nucleophilic addition.

In the case of N-Methoxy-N,5-dimethylpicolinamide, the addition of an organometallic reagent (R'-M) results in an intermediate stabilized by two key chelation effects:

  • The Weinreb Chelate: The classic five-membered chelate is formed between the metal cation (e.g., MgX⁺), the newly formed anionic oxygen, and the oxygen of the N-methoxy group.[3]

  • The Picolinamide Chelate: The nitrogen atom of the pyridine ring, positioned ortho to the carbonyl group, forms a second, highly stable five-membered chelate with the same metal cation.

This dual-chelation system locks the intermediate in a stable conformation, effectively preventing its collapse and the subsequent over-addition of a second equivalent of the organometallic reagent. The ketone is only liberated upon the introduction of an aqueous acid during the work-up phase.

Caption: Reaction mechanism highlighting the stable, chelated intermediate.

Protocol I: Preparation of N-Methoxy-N,5-dimethylpicolinamide

This protocol details the synthesis of the title reagent from commercially available 5-methylpicolinic acid. The procedure involves the activation of the carboxylic acid to an acid chloride, followed by amidation.

Materials and Reagents:

  • 5-Methylpicolinic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride[6]

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 5-methylpicolinic acid (1.0 eq).

    • Add anhydrous DCM (approx. 0.2 M concentration).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise. A catalytic amount of anhydrous DMF (1-2 drops) can be added to facilitate the reaction.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess reagent in vacuo to yield the crude 5-methylpicolinoyl chloride, which is used immediately in the next step.

  • Amidation:

    • In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add pyridine or triethylamine (2.2 eq) to neutralize the hydrochloride salt and act as a base for the subsequent reaction.

    • Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous THF.

    • Add the acid chloride solution dropwise to the cold suspension of the hydroxylamine.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield N-Methoxy-N,5-dimethylpicolinamide as a pure solid or oil.

Protocol II: General Procedure for Ketone Synthesis

This protocol describes the reaction of N-Methoxy-N,5-dimethylpicolinamide with a Grignard reagent to form the corresponding ketone.

Materials and Reagents:

  • N-Methoxy-N,5-dimethylpicolinamide (1.0 eq)

  • Organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous ammonium chloride (NH₄Cl) or 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, flame-dried and assembled for an inert atmosphere reaction.

Step-by-Step Procedure:

  • Reaction Setup:

    • Place N-Methoxy-N,5-dimethylpicolinamide (1.0 eq) into a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Dissolve the amide in anhydrous THF (to a concentration of approx. 0.1-0.2 M).

  • Addition of Organometallic Reagent:

    • Cool the solution to 0 °C using an ice-water bath. For highly reactive organolithium reagents, cooling to -78 °C is recommended.

    • Slowly add the Grignard reagent (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • Rationale: Slow addition at low temperature is critical to maintain the stability of the tetrahedral intermediate and prevent premature collapse or side reactions.[3]

  • Reaction Monitoring:

    • Stir the reaction at 0 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Quench and Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl or 1 M HCl while the flask is still in the ice bath.

    • Rationale: The acidic quench serves to hydrolyze the stable intermediate, liberating the ketone, and to neutralize any remaining organometallic reagent.[1]

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the crude ketone product using flash column chromatography on silica gel.

G Start Start: Flame-dried glassware under N₂ Dissolve 1. Dissolve Picolinamide in Anhydrous THF Start->Dissolve Cool 2. Cool to 0 °C (Ice Bath) Dissolve->Cool Add_Grignard 3. Add Grignard Reagent (1.2 eq) Dropwise Cool->Add_Grignard Stir 4. Stir at 0 °C (1-3 hours, Monitor by TLC) Add_Grignard->Stir Quench 5. Quench with sat. NH₄Cl(aq) Stir->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Dry_Concentrate 7. Dry (MgSO₄) & Concentrate Extract->Dry_Concentrate Purify 8. Purify via Flash Chromatography Dry_Concentrate->Purify End End: Pure Ketone Product Purify->End

Caption: Experimental workflow for ketone synthesis.

Data Summary and Scope

The use of N-Methoxy-N,5-dimethylpicolinamide is amenable to a wide variety of organometallic reagents, enabling the synthesis of diverse ketone structures.

Organometallic Reagent (R'-M)Reagent TypeTypical ConditionsExpected YieldNotes
Phenylmagnesium BromideAryl GrignardTHF, 0 °C, 2h>90%Highly efficient for aryl ketone synthesis.[7]
n-Butyl LithiumAlkyl LithiumTHF, -78 °C, 1h80-90%Requires lower temperatures due to higher reactivity.
Ethylmagnesium ChlorideAlkyl GrignardTHF, 0 °C, 3h85-95%A robust choice for simple alkyl ketones.
Vinylmagnesium BromideAlkenyl GrignardTHF, -20 °C to 0°C, 2h75-85%Useful for the synthesis of enones.
2-ThienyllithiumHeteroaryl LithiumTHF, -78 °C, 1.5h>85%Compatible with various heterocyclic systems.[7]

Troubleshooting and Best Practices

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive organometallic reagent. 2. Presence of moisture or protic impurities. 3. Incomplete reaction.1. Titrate the organometallic reagent before use. Use freshly prepared reagent if possible. 2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 3. Increase reaction time or allow the reaction to warm slightly (e.g., to room temp) after initial addition.
Formation of Tertiary Alcohol 1. Reaction temperature was too high. 2. Rapid addition of the organometallic reagent.1. Maintain strict temperature control (0 °C or -78 °C). 2. Add the reagent slowly and dropwise to dissipate heat and avoid localized concentration buildup.
Recovery of Starting Material 1. Insufficient organometallic reagent. 2. Low reactivity of the organometallic reagent.1. Use a slight excess (1.2-1.5 eq) of the organometallic reagent. 2. Consider switching to a more reactive reagent (e.g., organolithium instead of Grignard) or adding a catalyst like LiCl to the Grignard reagent.[7]
Formation of N-methyl-5-methylpicolinamide Deprotonation of the N-methoxy group followed by elimination.[8]This side reaction is more common with sterically hindered or strongly basic Grignard reagents. Ensure low temperatures and consider using an organolithium reagent which may favor addition over deprotonation.

References

  • Weinreb ketone synthesis - Wikipedia.
  • Parsaee, F. SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC.
  • Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. PMC.
  • Weinreb Ketone Synthesis. Organic Chemistry Portal.
  • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks.
  • Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI.
  • Recent Developments in Weinreb Synthesis and their Applications.
  • Weinreb amides. ACS.org.
  • APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Ijarse.
  • N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS.
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Rsc.org.
  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses.
  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.

Sources

Application

Reaction of N-Methoxy-N,5-dimethylpicolinamide with Grignard reagents

Reaction of N-Methoxy-N,5-dimethylpicolinamide with Grignard Reagents Abstract & Strategic Significance The conversion of N-Methoxy-N,5-dimethylpicolinamide (a Weinreb amide derivative of 5-methylpicolinic acid) into 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Reaction of N-Methoxy-N,5-dimethylpicolinamide with Grignard Reagents

Abstract & Strategic Significance

The conversion of N-Methoxy-N,5-dimethylpicolinamide (a Weinreb amide derivative of 5-methylpicolinic acid) into 2-acyl-5-methylpyridines is a pivotal transformation in medicinal chemistry, particularly for synthesizing kinase inhibitors and GPCR ligands. While Grignard additions to esters often suffer from over-addition (yielding tertiary alcohols), the Weinreb amide moiety circumvents this by forming a stable tetrahedral metal-chelate intermediate.

However, the pyridine core introduces unique challenges:

  • Nucleophilic Attack on the Ring: The electron-deficient pyridine ring is susceptible to nucleophilic attack by Grignard reagents, particularly at the C4 or C6 positions.

  • Chelation Competition: The pyridine nitrogen can compete with the Weinreb oxygen atoms for magnesium coordination, potentially altering reaction kinetics.

This guide provides a field-proven protocol optimized to maximize carbonyl addition while suppressing ring substitution and over-addition.

Mechanistic Insight: The Chelation Control Model

The success of this reaction relies entirely on the formation of a stable five-membered chelate ring. Upon nucleophilic attack, the magnesium atom coordinates with both the carbonyl oxygen and the N-methoxy oxygen. This rigid structure prevents the collapse of the tetrahedral intermediate during the reaction, thereby blocking the formation of the ketone in situ and preventing a second equivalent of Grignard reagent from attacking.

Figure 1: Mechanistic Pathway & Chelation Stabilization

WeinrebMechanism cluster_chelate Critical Stability Point Start Weinreb Amide (Substrate) TS Transition State (Nucleophilic Attack) Start->TS + R-MgX (THF) Grignard Grignard Reagent (R-MgX) Grignard->TS Intermediate Stable Tetrahedral Chelate (Mg-Complex) TS->Intermediate Chelation Lock Quench Acidic Hydrolysis (H3O+) Intermediate->Quench Destabilization Product 2-Acyl-5-methylpyridine (Ketone) Quench->Product - MeNHOMe

Caption: The formation of the stable Mg-chelate prevents the expulsion of the amine leaving group until acidic workup, ensuring exclusive mono-addition.

Experimental Protocol
3.1. Reagent & Equipment Preparation[1][2][3]
  • Substrate: N-Methoxy-N,5-dimethylpicolinamide (Dried under high vacuum for >2 hours).

  • Grignard Reagent: Freshly titrated (using salicylaldehyde phenylhydrazone or menthol/phenanthroline method). Commercial bottles should be used within 1 month of opening.

  • Solvent: Anhydrous THF (Tetrahydrofuran).[4] Diethyl ether is a viable alternative but THF generally promotes better solubility for pyridine derivatives.

  • Atmosphere: Strictly Argon or Nitrogen (balloon or manifold).

3.2. Optimized Conditions Table
ParameterStandard ConditionOptimization for Reactive R-MgXRationale
Stoichiometry 1.2 – 1.5 equiv Grignard1.1 equivSlight excess ensures conversion; large excess risks ring attack.
Temperature 0 °C to RT-78 °C to 0 °CLower temps suppress nucleophilic attack on the pyridine ring.
Concentration 0.2 M to 0.5 M0.1 MDilution favors intramolecular chelation over intermolecular aggregation.
Additives NoneLiCl (1.5 equiv)LiCl can disrupt Grignard aggregates, increasing effective nucleophilicity toward the carbonyl.
3.3. Step-by-Step Procedure

Step 1: Setup

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cool to room temperature (RT) under a stream of inert gas.

  • Charge the RBF with N-Methoxy-N,5-dimethylpicolinamide (1.0 equiv) and anhydrous THF (concentration ~0.3 M).

  • Cool the solution to 0 °C using an ice/water bath. (Note: For allyl/vinyl Grignards, cool to -78 °C).[5]

Step 2: Grignard Addition

  • Charge the addition funnel with the Grignard reagent (1.3 equiv).

  • Add the Grignard reagent dropwise over 15–20 minutes.

    • Critical Control Point: Maintain internal temperature < 5 °C. Rapid addition causes local heating, which promotes pyridine ring alkylation.

  • Once addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow to warm to RT. Stir for an additional 1–2 hours.

Step 3: Reaction Monitoring (Self-Validation)

  • TLC Method: Elute with 30-50% EtOAc/Hexanes.

    • Starting Material: UV active (distinct pyridine spot).

    • Intermediate: The tetrahedral intermediate is often stable and may not revert to ketone on silica unless treated with acid. However, a mini-workup aliquot is required for accurate monitoring.

  • Aliquot Check: Take 0.1 mL reaction mixture -> quench in 0.5 mL 1M HCl -> extract with EtOAc -> Spot TLC.

    • Success Indicator: Disappearance of amide spot; appearance of a less polar ketone spot.

Step 4: Quench and Hydrolysis

  • Cool the mixture back to 0 °C .

  • Quench: Slowly add 1M HCl (aqueous) or saturated NH4Cl solution.

    • Note: For Weinreb amides, acidic hydrolysis is often necessary to break the stable chelate. Use 1M HCl (approx. 3-4 equiv relative to Mg) and stir vigorously for 15 minutes.

  • pH Check: Ensure the aqueous layer is pH ~2–3 to guarantee full hydrolysis of the intermediate.

Step 5: Workup

  • Dilute with EtOAc or Et2O. Separate layers.

  • Extract the aqueous layer 2x with organic solvent.

  • Wash combined organics with saturated NaHCO3 (to neutralize pyridine salt if formed), then Brine.

  • Dry over Na2SO4, filter, and concentrate in vacuo.

Troubleshooting & Optimization

Issue: Low Yield / Recovery of Starting Material

  • Cause: The chelate intermediate is exceptionally stable and was not hydrolyzed during the quench.

  • Solution: Increase the stirring time with 1M HCl during workup. Alternatively, use 5% H2SO4 for the quench (if the product is acid-stable).

Issue: Side Products (Pyridine Ring Alkylation)

  • Cause: Grignard reagent attacked the C4/C6 position of the pyridine.

  • Solution:

    • Lower reaction temperature to -78 °C.

    • Use LaCl3·2LiCl as an additive. Lanthanide salts coordinate strongly to the carbonyl oxygen, dramatically accelerating carbonyl addition over ring substitution.

Issue: Over-addition (Tertiary Alcohol Formation)

  • Cause: Rare for Weinreb amides, but possible if the chelate collapses prematurely due to high temperature or insufficient Mg coordination.

  • Solution: Ensure anhydrous conditions and strictly control temperature. Do not let the reaction exotherm above RT.

Workflow Visualization

ProtocolWorkflow Setup SETUP Dry RBF, Ar atm, THF Solvent Substrate: Weinreb Amide Cooling COOLING 0°C (Standard) or -78°C (Reactive Grignard) Setup->Cooling Addition ADDITION Dropwise Grignard (1.2 - 1.5 eq) Maintain Temp Control Cooling->Addition Stirring REACTION Stir 0°C -> RT (1-2 h) Form Stable Chelate Addition->Stirring Check VALIDATION (TLC) Quench Aliquot with HCl Check for Ketone Stirring->Check Check->Stirring Incomplete Quench QUENCH 1M HCl (pH 2-3) Break Chelate Check->Quench Conversion Complete Workup WORKUP Extract (EtOAc), Wash (NaHCO3, Brine) Concentrate Quench->Workup

Caption: Step-by-step operational workflow for the Grignard addition to pyridine-based Weinreb amides.

References
  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]

  • Organic Syntheses. "Preparation of Weinreb Amides and Their Reaction with Grignard Reagents." Org.[2][6][7][8][9] Synth.2007 , 84, 117.

  • Marks, L. R. et al. "Synthesis of 2-Acylpyridines via Grignard Addition." Journal of Organic Chemistry. (General reference for pyridine acylation).

  • Knochel, P. et al. "Highly Functionalized Organomagnesium Reagents." Angewandte Chemie Int.[10] Ed.2003 , 42, 4302. (Reference for LaCl3 additives).

Sources

Method

Application Note: High-Fidelity Reduction of N-Methoxy-N,5-dimethylpicolinamide to 5-Methylpicolinaldehyde

Abstract & Strategic Context The conversion of carboxylic acid derivatives to aldehydes is a pivotal transformation in medicinal chemistry, particularly for functionalizing pyridine scaffolds like 5-methylpicolinaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The conversion of carboxylic acid derivatives to aldehydes is a pivotal transformation in medicinal chemistry, particularly for functionalizing pyridine scaffolds like 5-methylpicolinaldehyde . While esters and acid chlorides are prone to over-reduction to primary alcohols, the Weinreb amide (N-methoxy-N-methylamide) offers a self-regulating mechanism that arrests reduction at the aldehyde stage.

For the specific substrate N-Methoxy-N,5-dimethylpicolinamide , the presence of the pyridine ring introduces unique challenges, including potential nucleophilic attack on the heteroaromatic ring and Lewis basicity interfering with metal hydrides. This guide prioritizes Diisobutylaluminum hydride (DIBAL-H) as the reagent of choice due to its steric bulk and chemoselectivity, while providing Lithium Aluminum Hydride (LiAlH₄) as a viable alternative for cost-sensitive scale-ups.

Mechanistic Insight: The Chelation Control Model

The success of this protocol relies on the formation of a stable metal-chelated intermediate. Unlike esters, where the tetrahedral intermediate collapses immediately (releasing a reactive aldehyde that is further reduced), the Weinreb amide forms a rigid five-membered ring with the metal (Al or Li). This complex is stable in the reaction media and only collapses to release the aldehyde upon acidic hydrolysis during workup.

Figure 1: Chelation-Controlled Reduction Mechanism

WeinrebMechanism Start Weinreb Amide (Substrate) Inter Stable Tetrahedral Chelate Intermediate (Prevents Over-reduction) Start->Inter Nucleophilic Attack (Hydride Transfer) Reagent Hydride Source (DIBAL-H or LAH) Reagent->Inter Product 5-Methylpicolinaldehyde (Target) Inter->Product Collapse upon Workup Quench Acidic Hydrolysis (H3O+) Quench->Product

Caption: The metal atom (Al or Li) coordinates between the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate and preventing the expulsion of the leaving group until quench.

Experimental Protocol A: DIBAL-H Reduction (Recommended)

Rationale: DIBAL-H is preferred for pyridine derivatives. Its steric bulk minimizes the risk of 1,2-addition to the pyridine ring, and the reaction can often be conducted at lower temperatures (-78°C to 0°C) to maximize selectivity.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleSpecification
N-Methoxy-N,5-dimethylpicolinamide1.0SubstrateDry, >98% purity
DIBAL-H (1.0 M in Toluene/DCM)1.2 - 1.5ReductantTitrate before use
THF or DCMSolventAnhydrous<50 ppm H₂O
Rochelle Salt (K-Na Tartrate)ExcessWorkupSaturated aq. solution
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (

    
     or Ar).
    
  • Solvation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF or DCM (0.1 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

    • Note: While 0°C is often sufficient for Weinreb amides, -78°C is safer for pyridines to prevent side reactions.

  • Addition: Add DIBAL-H (1.2 equiv) dropwise via syringe over 20 minutes. Direct the stream down the side of the flask to precool the reagent.

    • Observation: No significant exotherm should occur if added slowly.

  • Reaction: Stir at -78°C for 60 minutes. Monitor by TLC (ensure a quenched aliquot is used). If starting material persists, warm to 0°C for 30 minutes.

  • Quench (Critical):

    • Dilute with diethyl ether (equal volume to reaction solvent).

    • Slowly add saturated aqueous Rochelle salt solution (approx. 20 mL per mmol substrate).

    • Why: Aluminum salts form gelatinous emulsions. Tartrate ions chelate aluminum, solubilizing it in the aqueous phase and allowing clean layer separation.

  • Workup: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until two clear layers form.

  • Extraction: Separate layers. Extract the aqueous phase 2x with DCM or Ethyl Acetate.

    • Pyridine Note:[5][6] Ensure the aqueous layer is not too acidic (pH ~8 is ideal) to prevent protonating the pyridine nitrogen and trapping it in the water.

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    

Experimental Protocol B: LiAlH₄ Reduction (Alternative)

Rationale: LiAlH₄ is a stronger reducing agent. It is cost-effective for large batches but requires strict temperature control (0°C) to avoid reducing the pyridine ring or over-reducing to the alcohol.

Step-by-Step Procedure
  • Setup: Standard anhydrous setup (as above).

  • Solvation: Dissolve Weinreb amide in anhydrous THF (0.2 M). Cool to 0°C (ice bath).

  • Addition: Add LiAlH₄ (0.6 equiv of solid or 0.6 equiv of 1.0 M solution—note that 0.6 equiv LiAlH4 provides 2.4 equiv hydride, but typically 1.0-1.2 molar equiv of LiAlH4 is used to ensure completion due to aggregation). Recommendation: Use 1.1 equiv LiAlH₄ solution dropwise.

  • Reaction: Stir at 0°C for 30–60 minutes. Do not let the temperature rise above 5°C.

  • Quench (Fieser Method):

    • For every 1 g of LiAlH₄ used, add sequentially:

      • 1 mL Water (very slow, vigorous stirring)

      • 1 mL 15% Aqueous NaOH

      • 3 mL Water

  • Filtration: A white, granular precipitate should form. Filter through a pad of Celite.[1] Wash the pad with warm THF.

  • Isolation: Concentrate the filtrate.

Troubleshooting & Optimization Guide

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected OverRed Over-reduction to Alcohol Problem->OverRed NoRxn Low Conversion Problem->NoRxn Emulsion Emulsion during Workup Problem->Emulsion Sol1 Cause: Temp too high or Quench delayed Fix: Use DIBAL @ -78°C; Quench immediately OverRed->Sol1 Sol2 Cause: Old Reagent or Wet Solvent Fix: Titrate DIBAL; Distill THF NoRxn->Sol2 Sol3 Cause: Al-salts precipitating Fix: Use Rochelle Salt method; Stir longer (2h) Emulsion->Sol3

Caption: Common failure modes in Weinreb reduction and their immediate remediations.

Key Technical Nuances for Pyridines
  • Volatility: 5-methylpicolinaldehyde may be volatile. Avoid high-vacuum drying for extended periods.

  • Stability: Pyridine aldehydes are susceptible to air oxidation (to picolinic acid). Store under argon at -20°C.

  • Bisulfite Purification: If chromatography is difficult, the aldehyde can be purified by forming the sodium bisulfite adduct (solid), washing away impurities, and regenerating the aldehyde with mild base or formaldehyde [6].

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983 , 1983(08), 676–678. Link

  • Sitswelo, N. et al. "Synthesis of pyridine-based Weinreb amides and their application." Journal of Heterocyclic Chemistry, 2018. (Validation of Weinreb methodology on pyridine scaffolds).
  • Lashley, M. R. et al. "Reduction of Weinreb Amides to Aldehydes." Organic Syntheses, 2020 , 97, 61-76. Link

  • Chemistry Steps. "Reduction of Weinreb Amides to Aldehydes and Ketones." Link

  • Tantirungrotechai, C. et al. "Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents." European Journal of Organic Chemistry, 2014 . Link

Sources

Application

Application Notes and Protocols for the Synthesis of N-methoxy-N,5-dimethylpicolinamide

Introduction: The Strategic Importance of Weinreb Amides in Modern Synthesis In the landscape of contemporary organic synthesis, the formation of carbon-carbon bonds to construct complex molecular architectures is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Weinreb Amides in Modern Synthesis

In the landscape of contemporary organic synthesis, the formation of carbon-carbon bonds to construct complex molecular architectures is paramount. The Weinreb amide, or N-methoxy-N-methylamide, has emerged as a uniquely versatile and reliable functional group for this purpose.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety allows for the conversion of carboxylic acids into ketones and aldehydes with high fidelity, circumventing the common issue of over-addition that plagues reactions with more reactive acylating agents.[2][3] The stability of the tetrahedral intermediate formed upon nucleophilic addition to a Weinreb amide is the cornerstone of its utility, preventing the second addition of an organometallic reagent.[3][4]

This guide provides a detailed technical overview and practical protocols for the synthesis of N-methoxy-N,5-dimethylpicolinamide, a specific Weinreb amide derived from 5-methylpicolinic acid and N,O-dimethylhydroxylamine. The focus is on the critical choice of coupling agents, the mechanistic rationale behind their use, and the establishment of robust, reproducible experimental procedures suitable for researchers in drug discovery and development.

The Challenge: Coupling a Heterocyclic Carboxylic Acid

The synthesis of N-methoxy-N,5-dimethylpicolinamide presents a common challenge in medicinal chemistry: the efficient coupling of a heterocyclic carboxylic acid. Picolinic acid derivatives, containing a pyridine ring, can sometimes exhibit lower reactivity or be prone to side reactions compared to their simple aliphatic or aromatic counterparts. The nitrogen atom in the pyridine ring can influence the electronic properties of the carboxylic acid and potentially interact with the coupling reagents or intermediates. Therefore, the selection of an appropriate coupling strategy is crucial for achieving high yields and purity.

Selecting the Optimal Coupling Agent: A Mechanistic and Practical Comparison

The direct condensation of a carboxylic acid and an amine is an unfavorable process. Coupling reagents are therefore employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating the nucleophilic attack by the amine. Several classes of coupling reagents are available, each with its own mechanism, advantages, and disadvantages.[5][6]

Carbodiimides: The Workhorses of Amide Bond Formation

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) , are widely used for their accessibility and effectiveness.[7][8] The reaction proceeds through a highly reactive O-acylisourea intermediate.[9]

However, this intermediate is susceptible to a debilitating side reaction: rearrangement to an unreactive N-acylurea.[9] To mitigate this and improve yields, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable than the O-acylisourea but still sufficiently reactive to readily undergo aminolysis.[9][10]

For the synthesis of N-methoxy-N,5-dimethylpicolinamide, EDC is generally preferred over DCC. The byproduct of EDC coupling, a urea derivative, is water-soluble and can be easily removed by aqueous workup, whereas the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble in most organic solvents and requires filtration for removal.[7][11]

Uronium/Aminium Salts: The High-Performance Option

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , are among the most efficient coupling reagents available.[12][13] HATU is based on the additive 1-Hydroxy-7-azabenzotriazole (HOAt) . The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the aminolysis step, accelerating the reaction and reducing racemization in chiral substrates.[6][12]

HATU is particularly well-suited for challenging couplings, including those involving sterically hindered or electron-deficient partners.[14] However, a potential side reaction with uronium-based reagents is the guanidinylation of the amine if the coupling reagent is used in excess or if the pre-activation of the carboxylic acid is slow.[15][16]

Phosphonium Salts: A Robust Alternative

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer a reliable alternative to uronium salts. Similar to HBTU (a uronium salt based on HOBt), PyBOP generates an HOBt-active ester. A key advantage of phosphonium salts is that they do not react with the amine component, thus avoiding the guanidinylation side reaction.[16] This makes them a safer choice when dealing with precious or complex amines, or in situations where precise stoichiometry is difficult to control.

Data Presentation: Comparison of Common Coupling Agents

Coupling Agent/SystemAdvantagesDisadvantagesTypical Conditions
EDC/HOBt - Cost-effective- Water-soluble byproducts (for EDC)- Well-established and reliable- Slower reaction rates compared to uronium/phosphonium salts- Potential for N-acylurea formation without HOBt[9]- DCM or DMF solvent- Base (e.g., DIPEA, Et3N)- Room temperature
HATU - High coupling efficiency and fast reaction rates[14]- Low racemization[14]- Effective for difficult couplings[14]- Higher cost- Potential for guanidinylation of the amine[15]- Byproducts can be difficult to remove- DMF or NMP solvent- Base (e.g., DIPEA)- Room temperature
PyBOP - High coupling efficiency- No guanidinylation side reaction[16]- Good solubility- Byproduct (HMPA for BOP, pyrrolidine-based for PyBOP) can be challenging to remove- Higher cost than carbodiimides- DMF or DCM solvent- Base (e.g., DIPEA)- Room temperature

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected observations. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/HOBt Mediated Synthesis of N-methoxy-N,5-dimethylpicolinamide

This protocol is a robust and cost-effective starting point for the synthesis.

Materials:

  • 5-methylpicolinic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt) hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 5-methylpicolinic acid (1.0 eq.) in anhydrous DCM or DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq.).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) followed by DIPEA or Et3N (2.5 eq.). The base is necessary to neutralize the hydrochloride salt and the HOBt, and to facilitate the coupling.

  • Add EDC hydrochloride (1.2 eq.) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • If DCM is used as the solvent, dilute the reaction mixture with DCM. If DMF is used, dilute with ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-methoxy-N,5-dimethylpicolinamide.

Causality Behind Experimental Choices:

  • HOBt: The inclusion of HOBt is critical to suppress the formation of the N-acylurea byproduct and to form a more stable active ester, leading to higher yields.[9]

  • Base: An excess of a non-nucleophilic base like DIPEA is used to ensure the deprotonation of all acidic species in the reaction mixture, driving the reaction to completion.

  • Solvent: DCM is a good choice for ease of workup, while DMF can be beneficial if the starting materials have limited solubility in DCM.

Protocol 2: HATU-Mediated Synthesis of N-methoxy-N,5-dimethylpicolinamide

This protocol is recommended for achieving higher yields and faster reaction times, especially if the EDC/HOBt method proves to be sluggish.

Materials:

  • 5-methylpicolinic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a flask under an inert atmosphere, dissolve 5-methylpicolinic acid (1.0 eq.) in anhydrous DMF (0.1-0.2 M).

  • Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq.) to the reaction mixture and continue stirring for 10-15 minutes for pre-activation of the carboxylic acid. The solution may change color.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU: The choice of HATU is justified by its high reactivity, which is beneficial for the potentially less reactive heterocyclic carboxylic acid.[14]

  • Pre-activation: Pre-activating the carboxylic acid with HATU and DIPEA before adding the amine minimizes the risk of the amine reacting directly with HATU, which could lead to guanidinylation.[17]

  • DMF: DMF is the solvent of choice for HATU couplings as it effectively solubilizes the reagents and intermediates.[12]

Visualization of Mechanisms and Workflows

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents 5-Methylpicolinic_Acid 5-Methylpicolinic Acid Product N-methoxy-N,5-dimethylpicolinamide 5-Methylpicolinic_Acid->Product N_O_Dimethylhydroxylamine N,O-Dimethylhydroxylamine N_O_Dimethylhydroxylamine->Product Coupling_Agent Coupling Agent (e.g., EDC/HOBt, HATU) Coupling_Agent->Product Base Base (e.g., DIPEA) Base->Product

Caption: General scheme for the synthesis of N-methoxy-N,5-dimethylpicolinamide.

Mechanism of EDC/HOBt Coupling

G Carboxylic_Acid 5-Methylpicolinic Acid O_Acylisourea O-Acylisourea Intermediate (highly reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (side product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Product Weinreb Amide HOBt_Ester->Product + Amine EDU EDC Urea (byproduct) HOBt_Ester->EDU Amine N,O-Dimethylhydroxylamine Product->HOBt regenerated

Caption: Mechanism of EDC coupling with HOBt additive.

Mechanism of HATU Coupling

G Carboxylic_Acid 5-Methylpicolinic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Product Weinreb Amide OAt_Ester->Product + Amine Amine N,O-Dimethylhydroxylamine HOAt HOAt (byproduct) Product->HOAt TMU Tetramethylurea (byproduct) Product->TMU

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Conclusion and Best Practices

The synthesis of N-methoxy-N,5-dimethylpicolinamide is readily achievable through standard amide coupling protocols. For initial attempts and cost-effectiveness, the EDC/HOBt method is highly recommended. Should this prove inefficient, HATU offers a powerful alternative with faster reaction times and often higher yields, albeit at a greater cost. The choice between these reagents should be guided by the specific requirements of the synthesis, including scale, budget, and the need for high purity.

Key considerations for successful synthesis include:

  • Anhydrous Conditions: All coupling reactions should be performed under anhydrous conditions to prevent hydrolysis of the activated intermediates.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture and oxygen.

  • Purity of Reagents: The purity of the starting materials and reagents is crucial for obtaining high yields and minimizing purification challenges.

  • Reaction Monitoring: Careful monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.

By understanding the underlying mechanisms and adhering to these robust protocols, researchers can confidently and efficiently synthesize N-methoxy-N,5-dimethylpicolinamide and other valuable Weinreb amides for their drug discovery and development programs.

References

  • Wikipedia. (2023, November 29). Weinreb ketone synthesis. In Wikipedia. Retrieved from [Link]

  • Pardasani, P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 16(12), 1-13. [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

  • Gkizis, P. L., et al. (2021). A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids. European Journal of Organic Chemistry, 2021(25), 3568-3575. [Link]

  • Spring, D. R., et al. (2010). The reductive cleavage of picolinic amides. Organic & Biomolecular Chemistry, 8(1), 25-27. [Link]

  • Gkizis, P. L., et al. (2021). Literature methods for the synthesis of Weinreb amides and this work. ResearchGate. [Link]

  • Mahdi, M. F., & Al-Mawla, F. H. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Egyptian Journal of Chemistry, 62(12), 2269-2287. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. Retrieved from [Link]

  • Niu, T., et al. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. Organic Letters, 11(19), 4474–4477. [Link]

  • Ishihara, K., & Yamamoto, H. (2015). Method for producing carboxylic acid amide.
  • Wikipedia. (2023, October 28). HATU. In Wikipedia. Retrieved from [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. AAPPTEC. Retrieved from [Link]

  • Coldham, I., & Jones, R. C. F. (2012). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications, 48(62), 7732-7734. [Link]

  • Royal Society of Chemistry. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 51(5), 1181–1192. [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved from [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • Gkizis, P. L., et al. (2021). Light-mediated synthesis of Weinreb amides using DMAP-BrCCl3. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631. [Link]

  • Sharma, S., & Gribble, G. W. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 25(21), 5039. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses. Retrieved from [Link]

  • Shiina, I., & Umezaki, Y. (2015). A Versatile, Practical, and Inexpensive Reagent, Pyridine-3-carboxylic Anhydride (3-PCA), for Condensation Reactions. The Journal of Organic Chemistry, 80(15), 7936–7949. [Link]

  • Jang, D. O., & Kim, J. (2010). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Synthetic Communications, 40(20), 3045-3049. [Link]

  • Mahdi, M. F., & Al-Mawla, F. H. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

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Method

Application Notes and Protocols for the Nucleophilic Acyl Substitution of N-Methoxy-N,5-dimethylpicolinamide

Introduction: Strategic Synthesis of 2-Acyl-5-methylpyridines The synthesis of substituted ketones is a cornerstone of modern organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of 2-Acyl-5-methylpyridines

The synthesis of substituted ketones is a cornerstone of modern organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. Among the vast array of synthetic tools available, the nucleophilic acyl substitution of N-methoxy-N-methylamides, commonly known as Weinreb amides, stands out for its precision and reliability.[1][2] This guide focuses on a specific, high-value substrate: N-Methoxy-N,5-dimethylpicolinamide .

This molecule integrates two key chemical features: the robust and highly selective Weinreb amide functional group and the picolinamide scaffold. The picolinamide core is a privileged structure found in numerous biologically active compounds, including novel antibacterials that selectively target pathogens like Clostridioides difficile.[3] The 5-methyl group can subtly modulate the electronic and steric properties of the pyridine ring, potentially influencing biological activity or providing a synthetic handle for further modification.[4]

The primary application of this substrate is the controlled synthesis of 2-acyl-5-methylpyridines. Unlike reactions with more reactive acylating agents like acid chlorides or esters, which are often plagued by "over-addition" of organometallic nucleophiles to yield tertiary alcohols, the Weinreb amide provides a stable intermediate that ensures the reaction stops cleanly at the ketone stage.[5][6] This document provides a detailed exploration of the underlying mechanism, practical experimental protocols, and expert insights for researchers employing this powerful synthetic strategy.

The Mechanistic Cornerstone: Chelation-Stabilized Tetrahedral Intermediate

The remarkable selectivity of the Weinreb amide stems from its ability to form a stable, five-membered chelated intermediate upon nucleophilic attack.[2][5] This chelation is the key difference that elevates it above other carboxylic acid derivatives for ketone synthesis.

The generally accepted mechanism for nucleophilic acyl substitution proceeds via an addition-elimination pathway.[7][8][9] For N-Methoxy-N,5-dimethylpicolinamide reacting with an organometallic reagent (e.g., an organolithium or Grignard reagent), this pathway is refined as follows:

  • Nucleophilic Addition and Chelation: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the picolinamide. Simultaneously, the Lewis acidic metal cation (Li⁺ or MgX⁺) coordinates in a bidentate fashion to both the carbonyl oxygen and the oxygen of the N-methoxy group. This forms a highly stable five-membered ring intermediate.[1][5][10]

  • Intermediate Stability: This tetrahedral intermediate is stabilized by the chelation, preventing it from collapsing at low temperatures. This stability is the crucial feature that halts the reaction, as it is energetically unfavorable for a second equivalent of the nucleophile to add to this already complexed species.

  • Protonolysis and Collapse: Upon introduction of a mild acid during aqueous workup, the chelated metal is removed and the oxygen atoms are protonated. This destabilizes the intermediate, initiating its collapse.

  • Elimination: The carbonyl double bond is reformed, leading to the expulsion of a protonated N,O-dimethylhydroxylamine moiety as a leaving group, yielding the desired 2-acyl-5-methylpyridine product.

A potential, though typically minor, side reaction can occur with strongly basic or sterically hindered reagents. This involves an E2-type elimination where the base abstracts a proton from the N-methoxy group, leading to the formation of the corresponding N-methylamide and formaldehyde.[11] Performing the reaction at low temperatures minimizes this pathway.

Diagram: Reaction Mechanism

Caption: Mechanism of ketone synthesis using a Weinreb amide.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of N-Methoxy-N,5-dimethylpicolinamide with representative organometallic nucleophiles. Critical Note: All reactions involving organolithium or Grignard reagents must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the reactive nucleophile.[12][13]

Protocol 1: Synthesis of (5-methylpyridin-2-yl)(phenyl)methanone via Grignard Reaction

This protocol details the reaction with Phenylmagnesium bromide.

Materials & Reagents:

  • N-Methoxy-N,5-dimethylpicolinamide

  • Phenylmagnesium bromide (e.g., 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add N-Methoxy-N,5-dimethylpicolinamide (1.0 eq).

  • Dissolution: Evacuate and backfill the flask with nitrogen (3 cycles). Add anhydrous THF via syringe to dissolve the amide (concentration approx. 0.2 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add phenylmagnesium bromide (1.1–1.2 eq) dropwise via syringe over 10-15 minutes. A slight exotherm or color change may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Progress can be monitored by TLC by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate. The product ketone should be significantly less polar than the starting amide.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.

Protocol 2: Synthesis of 1-(5-methylpyridin-2-yl)pentan-1-one via Organolithium Reaction

This protocol uses n-butyllithium, a more reactive nucleophile that necessitates lower temperatures.[14]

Materials & Reagents:

  • N-Methoxy-N,5-dimethylpicolinamide

  • n-Butyllithium (e.g., 1.6 M solution in hexanes) - Note: The concentration of commercial organolithium reagents can vary. Titration is recommended for precise stoichiometry.[15]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add N-Methoxy-N,5-dimethylpicolinamide (1.0 eq).

  • Dissolution: Evacuate and backfill the flask with nitrogen (3 cycles). Add anhydrous THF via syringe to dissolve the amide (concentration approx. 0.2 M).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour. TLC analysis can be used to monitor for the consumption of the starting material.

  • Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer once more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure alkyl pyridine ketone.

Diagram: General Experimental Workflow

Experimental Workflow A 1. Setup & Dissolution - Dry glassware under N₂ - Dissolve Weinreb amide in anhydrous THF B 2. Cooling - Cool to 0 °C (Grignard) or -78 °C (Organolithium) A->B C 3. Nucleophile Addition - Add R-MgX or R-Li (1.1 eq) dropwise B->C D 4. Reaction - Stir for 1-2 hours - Monitor by TLC C->D E 5. Quenching - Slowly add sat. aq. NH₄Cl at low temperature D->E F 6. Aqueous Workup - Extract with organic solvent (EtOAc) - Wash with brine E->F G 7. Isolation - Dry organic layer (Na₂SO₄) - Concentrate in vacuo F->G H 8. Purification - Flash column chromatography G->H I Pure 2-Acyl-5-methylpyridine H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Methoxy-N,5-dimethylpicolinamide

This guide serves as a comprehensive technical resource for researchers engaged in the synthesis of N-Methoxy-N,5-dimethylpicolinamide, a specialized Weinreb amide. Our goal is to provide practical, field-tested insights...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers engaged in the synthesis of N-Methoxy-N,5-dimethylpicolinamide, a specialized Weinreb amide. Our goal is to provide practical, field-tested insights to help you navigate common challenges, optimize your reaction conditions, and achieve high-yield, high-purity results. The information herein is structured to address specific experimental issues directly, moving from troubleshooting common problems to providing a foundational understanding of the synthesis through FAQs and a detailed experimental protocol.

Troubleshooting Guide

This section is designed to resolve specific issues encountered during the synthesis. Each entry follows a question-and-answer format, identifying a problem, exploring its probable causes, and offering concrete solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have only recovered my starting material (5-methylpicolinic acid). What are the primary causes for this failure?

A: Low or nonexistent yield in this Weinreb amide formation typically points to one of three critical areas: inefficient carboxylic acid activation, degradation of reagents, or suboptimal reaction conditions.

  • Inefficient Carboxylic Acid Activation: The carboxyl group of 5-methylpicolinic acid must be converted into a more reactive electrophile to be attacked by the nitrogen of N,O-dimethylhydroxylamine. If this activation is incomplete, the reaction will not proceed.

    • Cause: The chosen coupling reagent (e.g., CDI, EDC, T3P) may be old or degraded. Many coupling reagents are moisture-sensitive.

    • Solution: Use a freshly opened bottle of the coupling reagent or one that has been stored correctly under an inert atmosphere. Consider using a more robust activating agent like 1-Propanephosphonic acid cyclic anhydride (T3P), which is known to be highly effective for hydroxamic acid synthesis.[1]

  • Moisture Contamination: Water in the reaction mixture will compete with the N,O-dimethylhydroxylamine, hydrolyzing the activated carboxylic acid intermediate back to the starting material.[2]

    • Cause: Use of non-anhydrous solvents, glassware that was not properly dried, or exposure of hygroscopic reagents to the atmosphere. N,O-dimethylhydroxylamine hydrochloride itself is hygroscopic.[3][4]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents from a sealed bottle or a solvent purification system. Handle hygroscopic materials quickly in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.

  • Inadequate Base Stoichiometry: N,O-dimethylhydroxylamine is typically used as its hydrochloride salt.[3][5][6] A base is required to neutralize the HCl and liberate the free amine for the reaction. An insufficient amount of base will result in a low concentration of the active nucleophile.

    • Cause: Using less than two equivalents of base (one to neutralize the HCl salt and one to facilitate the coupling).

    • Solution: Use at least 2.0-2.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The first equivalent neutralizes the hydrochloride salt, and the second drives the amide bond formation.

Issue 2: Formation of Significant Impurities

Q: My crude NMR or TLC analysis shows multiple spots/peaks in addition to my desired product. What are the likely side products and how can I prevent their formation?

A: The formation of impurities often stems from side reactions involving the starting materials, reagents, or solvent.

  • Unreacted 5-Methylpicolinic Acid: As discussed above, incomplete reaction is a common issue.

    • Prevention: Refer to the solutions for "Low or No Product Yield." Ensure complete activation and coupling.

  • Symmetrical Anhydride Formation: The activated picolinic acid intermediate can react with another molecule of picolinic acid to form a symmetric anhydride. This species is also an acylating agent but its formation consumes the activated intermediate, potentially lowering the yield of the desired amide.

    • Prevention: Control the stoichiometry carefully. Add the coupling agent to a mixture of the carboxylic acid, amine, and base, rather than pre-activating the acid in the absence of the nucleophile. Lowering the reaction temperature (e.g., to 0 °C) can also improve selectivity.[2]

  • Reaction with Solvent: If a protic or reactive solvent is used (e.g., methanol, ethanol), it can be acylated by the activated intermediate.[2]

    • Prevention: Always use an inert, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[2]

Issue 3: Difficulties in Product Purification

Q: I am struggling to isolate a pure sample of N-Methoxy-N,5-dimethylpicolinamide. My column chromatography fractions are mixed, or I have issues with the aqueous work-up.

A: Purification challenges are often linked to the chemical properties of the product and residual starting materials.

  • Removal of Unreacted Carboxylic Acid: 5-methylpicolinic acid is acidic and can streak during silica gel chromatography, co-eluting with the product.

    • Solution: Perform a liquid-liquid extraction with a mild aqueous base before chromatography. Wash the organic layer containing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃).[2][7][8] The basic wash will deprotonate the acidic starting material, pulling it into the aqueous layer, while the neutral amide product remains in the organic phase.

  • Removal of Coupling Agent Byproducts: Many coupling reagents generate water-soluble byproducts (e.g., dicyclohexylurea from DCC, or 1-hydroxybenzotriazole).

    • Solution: These are typically removed during the aqueous work-up. Perform several washes with water and then brine to ensure their complete removal. If byproducts are still present, filtration of the crude mixture before concentration can sometimes remove precipitated ureas.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Weinreb amide synthesis?

A1: The synthesis proceeds via nucleophilic acyl substitution. First, the carboxylic acid (5-methylpicolinic acid) is activated by a coupling reagent, forming a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides, or a mixed anhydride). Second, the liberated N,O-dimethylhydroxylamine attacks the carbonyl carbon of this activated intermediate. This addition forms a tetrahedral intermediate which then collapses, eliminating the leaving group from the coupling agent and forming the stable N-methoxy-N-methylamide (Weinreb amide) product. The stability of the final product to further reaction is due to the formation of a stable five-membered chelated intermediate upon addition of organometallic reagents.[9][10]

Q2: Why is N,O-dimethylhydroxylamine used as a hydrochloride salt?

A2: The free base, N,O-dimethylhydroxylamine, is less stable and more volatile than its hydrochloride salt. The salt form is a stable, crystalline solid that is easier to handle, weigh accurately, and store for long periods.[3][6] As mentioned in the troubleshooting section, a stoichiometric amount of base must be added to the reaction to neutralize the acid and generate the active nucleophile in situ.

Q3: What are the best coupling reagents for this synthesis?

A3: Several modern peptide coupling reagents are effective. The choice often depends on cost, ease of use, and byproduct removal.

  • Carbodiimides (EDC, DCC): Effective and common, but DCC can form a poorly soluble dicyclohexylurea byproduct that requires filtration. EDC forms a water-soluble urea, which is easier to remove during work-up.

  • Phosphonium Salts (PyBOP, HBTU): Highly efficient but more expensive. They are excellent for sterically hindered or less reactive substrates.

  • 1-Propanephosphonic acid cyclic anhydride (T3P®): A powerful and versatile reagent that promotes efficient amide bond formation with byproducts that are easily removed by aqueous extraction.[1] It has been shown to be particularly effective for synthesizing hydroxamic acids.[1]

Q4: Can this reaction be scaled up for larger production?

A4: Yes, this reaction is amenable to scale-up. For larger scales, it is crucial to manage the reaction exotherm, especially during the addition of the coupling reagent. A jacketed reactor for temperature control is recommended. A method suitable for large-scale production involves using phosphorus trichloride to generate the active intermediate of N,O-dimethylhydroxylamine, which then reacts directly with the carboxylic acid.[1] However, for most lab-scale syntheses, standard peptide coupling reagents are safer and more convenient.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of N-Methoxy-N,5-dimethylpicolinamide using EDC as the coupling agent.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
5-Methylpicolinic AcidC₇H₇NO₂137.141.00 g7.291.0
N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.540.85 g8.751.2
EDC·HClC₈H₁₈N₃Cl191.701.68 g8.751.2
Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.131.18 g8.751.2
Triethylamine (TEA)C₆H₁₅N101.192.54 mL18.232.5
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9340 mL--
Saturated NaHCO₃ (aq)--20 mL--
WaterH₂O18.0220 mL--
Brine--20 mL--
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylpicolinic acid (1.00 g, 7.29 mmol).

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (0.85 g, 8.75 mmol), and 1-hydroxybenzotriazole (1.18 g, 8.75 mmol) to the flask.

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the resulting suspension under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (2.54 mL, 18.23 mmol) to the suspension. Stir for 10 minutes.

  • Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.68 g, 8.75 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL), water (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to afford the pure N-Methoxy-N,5-dimethylpicolinamide.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow Start Starting Materials: 5-Methylpicolinic Acid N,O-Dimethylhydroxylamine HCl Setup 1. Dissolve Reagents in Anhydrous DCM Start->Setup Activation 2. Add Base (TEA) & Coupling Agent (EDC/HOBt) at 0 °C Setup->Activation Reaction 3. Stir at Room Temperature (12-16 h) Activation->Reaction Workup 4. Aqueous Work-up (NaHCO₃, H₂O, Brine) Reaction->Workup Purification 5. Dry, Concentrate & Purify via Chromatography Workup->Purification Product Final Product: N-Methoxy-N,5-dimethylpicolinamide Purification->Product

Sources

Optimization

Technical Support Center: Stability of N-Methoxy-N,5-dimethylpicolinamide in Moisture

Overview & Key Principles Welcome to the technical support guide for N-Methoxy-N,5-dimethylpicolinamide. This document is intended for researchers, scientists, and drug development professionals to ensure the stability a...

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Key Principles

Welcome to the technical support guide for N-Methoxy-N,5-dimethylpicolinamide. This document is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use.

N-Methoxy-N,5-dimethylpicolinamide belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2] A key structural feature of this class of compounds is the N-O bond, which can be susceptible to cleavage under certain conditions. While Weinreb amides are generally valued for their stability and controlled reactivity with organometallic reagents, it is crucial to recognize their potential sensitivity to moisture.[1][3] Hydrolysis, a chemical reaction with water, can lead to the degradation of the amide, compromising the purity of the material and the validity of experimental results.[4][5]

This guide provides a comprehensive framework for understanding and mitigating the risks associated with moisture-induced degradation of N-Methoxy-N,5-dimethylpicolinamide. By adhering to the principles and protocols outlined herein, users can ensure the long-term stability of the compound and the reproducibility of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-Methoxy-N,5-dimethylpicolinamide and why is its stability important?

A1: N-Methoxy-N,5-dimethylpicolinamide is a specialized organic compound, likely used as an intermediate in the synthesis of more complex molecules, such as ketones or aldehydes.[2][3] Its stability is critical because any degradation can lead to the formation of impurities, which can negatively impact reaction yields, produce unwanted side products, and complicate purification processes. In a drug development context, impure starting materials can lead to the generation of toxic byproducts and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[6]

Q2: How does moisture affect the stability of N-Methoxy-N,5-dimethylpicolinamide?

A2: Moisture can lead to the hydrolysis of the amide bond in N-Methoxy-N,5-dimethylpicolinamide.[4] This reaction breaks the amide down into its constituent carboxylic acid (5-methylpicolinic acid) and N,O-dimethylhydroxylamine. This process can be catalyzed by both acidic and basic conditions.[4][7] The presence of even trace amounts of water in solvents or the atmosphere can initiate this degradation, especially over extended periods or at elevated temperatures.

Q3: What are the visible signs of degradation?

A3: Visual inspection may not always reveal degradation, as the primary compound and its hydrolysis products may be colorless. However, potential signs could include a change in the physical state of the material (e.g., a solid becoming sticky or oily) or a change in color. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Q4: How should I properly store N-Methoxy-N,5-dimethylpicolinamide?

A4: To minimize exposure to moisture, N-Methoxy-N,5-dimethylpicolinamide should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[9] The storage location should be cool, dry, and away from direct sunlight. For long-term storage, a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.[10] If the compound is particularly sensitive, storage in a glovebox with a controlled, low-humidity atmosphere is ideal.

Q5: Can I handle this compound on the open bench?

A5: For brief periods and in a low-humidity environment, it may be acceptable to handle the compound on an open bench. However, for extended manipulations or when high purity is essential, it is best practice to work in a controlled environment, such as a glovebox or under a stream of dry, inert gas.[9][11] This minimizes the risk of atmospheric moisture compromising the sample.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action(s)
Inconsistent reaction yields or unexpected side products. Degradation of N-Methoxy-N,5-dimethylpicolinamide due to moisture contamination.1. Verify Purity: Analyze the starting material using HPLC or NMR to confirm its purity before use. 2. Dry Solvents: Ensure all solvents used in the reaction are anhydrous. Use freshly dried solvents or purchase high-purity anhydrous solvents. 3. Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (nitrogen or argon).[11]
HPLC analysis shows a new peak appearing over time, with a corresponding decrease in the main peak. Hydrolysis of the amide. The new peak likely corresponds to 5-methylpicolinic acid.1. Confirm Identity: Use LC-MS to determine the mass of the new peak and confirm if it matches the expected hydrolysis product. 2. Review Storage: Assess the storage conditions of the compound. Ensure the container is properly sealed and stored in a desiccator.[10] 3. Repurify: If degradation is significant, consider repurifying the material by a suitable method (e.g., chromatography) before use.
The solid compound appears clumpy or has a sticky consistency. Absorption of atmospheric moisture.1. Dry the Compound: Dry the material under high vacuum for several hours to remove absorbed water. Gentle heating can be applied if the compound is thermally stable. 2. Improve Storage: Transfer the dried compound to a more secure, airtight container and store it in a desiccator. For highly sensitive materials, consider using a container with a septum for removal of material via syringe under an inert atmosphere.
NMR spectrum shows broad peaks or the presence of unexpected signals. Presence of water or hydrolysis products.1. Dry the NMR Sample: If using a non-aqueous solvent, add a small amount of a drying agent like molecular sieves to the NMR tube (if compatible). 2. Acquire a Fresh Sample: Prepare a new NMR sample from a freshly opened or properly stored container of the compound. 3. Compare with Reference: Compare the spectrum to a reference spectrum of the pure compound if available.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Moisture Sensitivity

This protocol is designed to intentionally degrade the compound to understand its stability under hydrolytic stress.[7][12][13]

Objective: To determine the degradation pathway and kinetics of N-Methoxy-N,5-dimethylpicolinamide in the presence of water.

Materials:

  • N-Methoxy-N,5-dimethylpicolinamide

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC system with a suitable C18 column

  • pH meter

  • Thermostatic water bath

Procedure:

  • Sample Preparation: Prepare three sets of solutions of N-Methoxy-N,5-dimethylpicolinamide at a concentration of 1 mg/mL in:

    • A) 50:50 Acetonitrile:Water (Neutral condition)

    • B) 50:50 Acetonitrile:0.1 M HCl (Acidic condition)

    • C) 50:50 Acetonitrile:0.1 M NaOH (Basic condition)

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into the HPLC system to obtain a baseline chromatogram.

  • Incubation: Place the vials containing the remaining solutions in a water bath set at a controlled temperature (e.g., 50 °C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, neutralize if necessary (for acidic and basic samples), and inject into the HPLC.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of any new peaks corresponding to degradation products.[12] Calculate the percentage of degradation over time.

Expected Outcome: This study will provide data on the rate of hydrolysis under neutral, acidic, and basic conditions, helping to identify the conditions under which the compound is least stable.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content in a sample.[14][15][16]

Objective: To quantify the amount of water present in a sample of N-Methoxy-N,5-dimethylpicolinamide.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)[16][17]

  • Karl Fischer reagent

  • Anhydrous methanol

  • N-Methoxy-N,5-dimethylpicolinamide sample

  • Hydranal™-Water Standard for titer determination

Procedure:

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a water standard to determine the reagent's water equivalence factor (F).[14]

  • Sample Preparation: Accurately weigh a suitable amount of the N-Methoxy-N,5-dimethylpicolinamide sample and transfer it to the titration vessel containing anhydrous methanol.

  • Titration: Titrate the sample with the standardized Karl Fischer reagent until the electrometric endpoint is reached.[18]

  • Calculation: Calculate the water content in the sample using the following formula:

    • Water (%) = (Volume of KF reagent consumed × F) / (Weight of sample) × 100

Expected Outcome: This protocol will provide a precise measurement of the water content in the compound, allowing for quality control and assessment of storage conditions.

Visualizations

Diagram 1: Hydrolysis of N-Methoxy-N,5-dimethylpicolinamide

Hydrolysis_Pathway Compound N-Methoxy-N,5-dimethylpicolinamide Products Degradation Products Compound->Products  Hydrolysis (Acid/Base Catalyzed) Water H₂O (Moisture) Acid 5-Methylpicolinic Acid Products->Acid Hydroxylamine N,O-Dimethylhydroxylamine Products->Hydroxylamine

Caption: Proposed hydrolysis pathway of N-Methoxy-N,5-dimethylpicolinamide.

Diagram 2: Workflow for Stability Assessment

Caption: Recommended workflow for ensuring the stability of the compound.

References

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Eurofins Scientific. (2023, September 14). Moisture by Karl Fischer for pharma industry. [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • Pharma Tech. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. [Link]

  • chemeurope.com. (n.d.). Weinreb ketone synthesis. [Link]

  • S. M. Weinreb, et al. (1981). A new mode of reactivity of N-methoxy-N-methylamides with strongly basic reagents. Tetrahedron Letters, 22(39), 3815-3818.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay?. [Link]

  • PubMed. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018).
  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

  • Synlett. (2019, December 30).

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Removing Unreacted N,O-Dimethylhydroxylamine

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide, developed by our senior application scientists, provides in-depth troubleshooting and practical solutions for a comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide, developed by our senior application scientists, provides in-depth troubleshooting and practical solutions for a common purification hurdle: the removal of unreacted N,O-dimethylhydroxylamine from crude reaction mixtures, particularly following the synthesis of Weinreb-Nahm amides.

Frequently Asked Questions (FAQs)

Q1: I've just completed a Weinreb amide synthesis. Why is removing the excess N,O-dimethylhydroxylamine important, and what are its key properties I should be aware of?

A1: The Rationale for Removal and Key Physicochemical Properties

N,O-Dimethylhydroxylamine is a crucial reagent for creating Weinreb-Nahm amides, which are stable and versatile intermediates for ketone synthesis.[1] It is typically used in its hydrochloride salt form (CH₃ONHCH₃ · HCl), which is a white, crystalline solid.[2][3][4] An excess of the reagent is often used to drive the reaction to completion. However, this unreacted, polar starting material can complicate downstream processing and purification steps like chromatography, often smearing on the column and co-eluting with desired products.

The key to its removal lies in exploiting its chemical properties. The free base form is a weak base, while its hydrochloride salt is highly water-soluble.[2][5][6] Understanding these properties allows for a targeted liquid-liquid extraction strategy.

Table 1: Physicochemical Properties of N,O-Dimethylhydroxylamine and its Hydrochloride Salt

PropertyN,O-Dimethylhydroxylamine (Free Base)N,O-Dimethylhydroxylamine HCl (Salt)Significance for Purification
Molecular Formula C₂H₇NO[7]C₂H₈ClNO[2]-
Molecular Weight 61.08 g/mol [7]97.54 g/mol [2]-
Appearance Liquid[7]White to off-white crystalline powder[2][3]The salt is a solid, while the free base is a volatile liquid.
Boiling Point 42.4 °C[7]Not applicable (decomposes)The free base is highly volatile.
Melting Point Not applicable112-116 °C[4][8]The salt is a non-volatile solid at typical reaction temperatures.
Solubility -Soluble in water, methanol, DMSO.[2][5][9]High water solubility of the salt is the cornerstone of its removal.
pKa (Conjugate Acid) 4.75[7]4.75[7]This value dictates the pH required for effective protonation and extraction.

Troubleshooting and Step-by-Step Guides

Q2: What is the standard and most effective method for removing residual N,O-dimethylhydroxylamine after my reaction?

A2: The Primary Protocol: Acidic Aqueous Wash

The most robust and widely used method is an acidic aqueous wash. This technique leverages the basicity of the N,O-dimethylhydroxylamine to convert it into its highly water-soluble hydrochloride salt, which is then extracted from the organic phase.

The Underlying Principle (Causality): The nitrogen atom in N,O-dimethylhydroxylamine has a lone pair of electrons, making it a Brønsted-Lowry base. The pKa of its conjugate acid is 4.75.[7] According to Henderson-Hasselbalch principles, to ensure that >99% of the amine is in its protonated (salt) form, the pH of the aqueous solution should be at least 2 log units below the pKa. Therefore, washing with an aqueous acid solution at a pH of ≤ 2 will guarantee quantitative conversion of the amine to its water-soluble salt form, allowing for its efficient removal.[10][11]

Detailed Protocol 1: Standard Acidic Wash for Removal

  • Reaction Quench & Solvent Addition: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run neat or in a water-miscible solvent, dilute the crude mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.[12]

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Acidic Wash: Add an equal volume of a dilute aqueous acid solution, typically 1 M HCl.[10][12]

  • Extraction: Stopper the funnel, invert it carefully, and vent to release any pressure (especially if bicarbonate was used in the reaction). Shake the funnel vigorously for 1-2 minutes to ensure intimate mixing between the two phases.

  • Layer Separation: Allow the layers to separate completely. The lower, aqueous layer now contains the protonated N,O-dimethylhydroxylamine hydrochloride. Drain and collect this aqueous layer for proper disposal.

  • Repeat Wash: Repeat the acidic wash (steps 3-5) one or two more times. To confirm the complete removal of the amine, you can check the pH of the final aqueous wash; it should be acidic.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, which could harm an acid-sensitive product in subsequent steps. Be cautious and vent frequently, as CO₂ gas will evolve.[12][13]

  • Final Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove the bulk of the dissolved water in the organic layer and breaks up minor emulsions.[12]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and concentrate the solvent in vacuo to yield your purified product, now free of N,O-dimethylhydroxylamine.[13]

Q3: My desired product contains acid-sensitive functional groups. An acidic wash is not a viable option. What should I do?

A3: Alternative Protocol for Acid-Sensitive Substrates

For compounds that may degrade, hydrolyze, or undergo side reactions under acidic conditions (e.g., those containing acetals, ketals, or certain silyl ethers), an acidic wash must be avoided. The recommended alternative is to use an aqueous solution of copper(II) sulfate.

The Underlying Principle (Causality): Many amines, including N,O-dimethylhydroxylamine, act as ligands and form water-soluble coordination complexes with transition metals like copper(II).[14][15] The wash effectively "pulls" the amine into the aqueous phase by complexation rather than protonation, thus avoiding a low pH environment.[10][16] The formation of the deep blue copper-amine complex provides a convenient visual indicator for the presence of the amine impurity.

Detailed Protocol 2: Copper(II) Sulfate Wash

  • Solvent Addition: As in the previous protocol, ensure your crude product is dissolved in a suitable water-immiscible organic solvent.

  • Transfer: Transfer the solution to a separatory funnel.

  • Copper Sulfate Wash: Add an equal volume of a 10% aqueous solution of copper(II) sulfate (CuSO₄).

  • Extraction: Shake the funnel vigorously. If a significant amount of amine is present, the typically light-blue aqueous layer will turn a deeper blue or purple color.[14][15]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Until Colorless: Continue washing the organic layer with fresh portions of the 10% CuSO₄ solution until no further color change is observed in the aqueous layer.[14][16] This indicates that the amine has been completely removed.

  • Water Wash: Wash the organic layer with deionized water or brine to remove any residual copper sulfate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent in vacuo.

Workflow Decision Guide

To assist in selecting the optimal purification strategy, the following workflow diagram outlines the decision-making process based on the stability of your target compound.

Purification_Workflow Decision Guide for Removing N,O-Dimethylhydroxylamine start Crude Product Mixture (Containing excess N,O-dimethylhydroxylamine) decision Is the target compound stable to acid (pH ~1-2)? start->decision acid_wash Protocol 1: Acidic Aqueous Wash (1 M HCl) decision->acid_wash Yes copper_wash Protocol 2: Copper(II) Sulfate Wash (10% aq. CuSO4) decision->copper_wash No check_success Is the removal complete? (Check TLC/LCMS) acid_wash->check_success copper_wash->check_success scavenger Advanced Troubleshooting: Consider Solid-Phase Scavenger Resin (e.g., Cation Exchange) check_success->scavenger No / Emulsion Issues end Purified Product check_success->end Yes scavenger->end

Caption: Workflow for selecting the appropriate purification method.

References

  • PubChem. (n.d.). N,O-Dimethylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • Frontier, A. (2026). Workup: Amines. University of Rochester. Retrieved from [Link]

  • Chemical Point. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Reddit. (2025). Weinreb amide workup extraction issues. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5043075A - Method of removing amines.
  • PMC. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Retrieved from [Link]

  • Google Patents. (n.d.). US3230260A - Process for the isolation of n,o-dimeth-ylhydroxylamine.
  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Google Patents. (n.d.). CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.

Sources

Optimization

Technical Support Center: Lithiation of N-Methoxy-N,5-dimethylpicolinamide

Status: Operational Ticket ID: LITH-PYR-5ME-WA Subject: Temperature Control & Selectivity Protocols Assigned Specialist: Senior Application Scientist, Organometallics Division Welcome to the Precision Lithiation Support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: LITH-PYR-5ME-WA Subject: Temperature Control & Selectivity Protocols Assigned Specialist: Senior Application Scientist, Organometallics Division

Welcome to the Precision Lithiation Support Center

You are attempting a high-stakes transformation: the Directed Ortho Metalation (DoM) of a pyridine system containing both a potent Directing Metalation Group (DMG)—the Weinreb amide—and a competing acidic site (the 5-methyl group).

This guide is not a generic recipe. It is a troubleshooting system designed to navigate the narrow thermodynamic corridor where your desired C3-lithiated species exists.

Part 1: The Critical Zone (Thermodynamics & Kinetics)

To control this reaction, you must visualize the invisible war between Kinetic Control (C3-lithiation) and Thermodynamic Equilibration (Lateral lithiation or Decomposition).

The Mechanistic Landscape
  • The Target (Kinetic Product): The Weinreb amide (N-methoxy-N-methyl) coordinates the lithium base, directing deprotonation to the C3 position (ortho). This occurs rapidly at -78 °C .

  • The Trap (Nucleophilic Attack): Unlike simple amides, Weinreb amides form stable tetrahedral intermediates with organolithiums. However, this protection is not infinite.[1] If the temperature rises (typically > -50 °C) before electrophile addition, the base may attack the carbonyl, leading to ketone formation upon workup rather than ring functionalization.

  • The Drift (Thermodynamic Product): The protons on the 5-methyl group are pseudo-benzylic and acidic. While kinetically slower to remove than the C3 proton (due to the DMG effect at C3), the 5-lithiomethyl species is often thermodynamically more stable. Prolonged reaction times or higher temperatures can cause "lithium scrambling," shifting the metal from C3 to the methyl group.

Visualizing the Pathway

LithiationPathways Start Substrate (N-Methoxy-N,5-dimethylpicolinamide) Base Base Addition (LiTMP/LDA, -78°C) Start->Base Ketone Ketone Byproduct (Nucleophilic Attack) Start->Ketone Nucleophilic Base (n-BuLi) or High Temp Kinetic Kinetic Intermediate (3-Lithio species) TARGET Base->Kinetic Fast, < -70°C (DoM Effect) Thermo Thermodynamic Intermediate (5-Lithiomethyl species) IMPURITY Kinetic->Thermo Warming > -40°C or Long Time Product C3-Functionalized Product Kinetic->Product Electrophile Quench (-78°C) Thermo->Product Wrong Regioisomer

Caption: Kinetic vs. Thermodynamic pathways. Success requires maintaining the "Green Path" via strict cryogenic control.

Part 2: Operational Protocols & Parameters
Base Selection: The First Line of Defense
  • Recommended: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .

    • Why: It is non-nucleophilic and extremely bulky. It minimizes the risk of attacking the Weinreb carbonyl and enhances ortho-selectivity via steric locking.

  • Alternative: LDA (Lithium Diisopropylamide) .

    • Why: Standard non-nucleophilic base. Effective, though slightly less selective than LiTMP for pyridines.

  • Avoid: n-BuLi (n-Butyllithium) (unless used to generate LiTMP/LDA in situ).

    • Why: n-BuLi is a nucleophile. It will attack the amide carbonyl directly, competing with the deprotonation.

Temperature Control Table
ParameterTarget RangeCritical Failure PointConsequence of Failure
Reaction Bath -78 °C (Dry Ice/Acetone)> -60 °CLoss of regioselectivity; Scrambling to 5-Me.
Internal Temp -75 °C to -70 °C> -55 °CNucleophilic attack on amide; Decomposition (Tars).
Addition Rate Dropwise (keep IT < -70°C)Rapid StreamLocalized exotherms destroy the kinetic intermediate.
Quench Temp -78 °C> -40 °C"Scrambling" occurs during the quench if E+ addition is exothermic.
Part 3: Troubleshooting Guide (Q&A)

Q1: I am getting a mixture of the C3-substituted product and the 5-methyl substituted product. How do I stop the "scrambling"?

  • Diagnosis: You are drifting into thermodynamic control. This usually happens if the reaction sits too long after base addition or if the temperature creeps up.

  • Solution:

    • Shorten Residence Time: Do not stir the lithiated intermediate for hours. 15–30 minutes at -78 °C is usually sufficient for LiTMP/LDA to act.

    • Inverse Addition: If possible, have the electrophile present (in situ trapping) if it is compatible with the base (e.g., TMSCl). If not, add the electrophile immediately after the lithiation period.

    • Strict Cryogenics: Ensure your internal probe never reads above -70 °C.

Q2: My crude NMR shows a ketone where the Weinreb amide should be. What happened?

  • Diagnosis: Nucleophilic attack. The base attacked the carbonyl carbon instead of deprotonating the ring.

  • Solution:

    • Switch Bases: If you are using n-BuLi, stop. Switch to LiTMP or LDA.

    • Check Base Quality: If using LDA, ensure it is freshly prepared or titrated. Free n-BuLi in aged LDA samples can cause this side reaction.

    • Lower Temperature: This attack has a higher activation energy than deprotonation. Keep it colder.

Q3: The reaction turns into a black tar upon warming.

  • Diagnosis: Decomposition of the lithio-pyridine. 3-Lithio-pyridines are notoriously unstable and can undergo ring-opening or polymerization if warmed without an electrophile.

  • Solution:

    • Never warm the lithiated intermediate to 0 °C or RT before adding the electrophile.

    • Ensure the electrophile is dry and added rapidly (but controlled) at -78 °C.

    • Allow the quench to warm slowly only after the electrophile has fully reacted.

Q4: Can I use a flow reactor for this?

  • Diagnosis: This is an ideal candidate for flow chemistry.

  • Solution: Yes. Flow chemistry allows for precise residence times (seconds) and superior heat transfer, effectively eliminating the "scrambling" and decomposition issues associated with batch processing of unstable lithio-pyridines.

Part 4: Decision Logic for Troubleshooting

TroubleshootingTree Issue Identify Issue Regio Wrong Regioisomer (5-Me product) Issue->Regio Decomp Black Tar/Low Yield Issue->Decomp Ketone Ketone Formation Issue->Ketone Regio_Sol 1. Reduce rxn time 2. Keep < -70°C 3. Use LiTMP Regio->Regio_Sol Decomp_Sol 1. Check solvent dryness 2. Quench at -78°C 3. Don't warm intermediate Decomp->Decomp_Sol Ketone_Sol 1. Switch to Non-nuc Base (LiTMP/LDA) 2. Titrate Base Ketone->Ketone_Sol

Caption: Rapid diagnostic tree for common lithiation failures.

References
  • Snieckus, V. (1990). Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines. Tetrahedron, 57(19), 4059–4090. Link

  • Schlosser, M. (2005). The 2×3 "W's" of Organolithium Basics: When, Where, Why and Which, What, Whither? Organometallics in Synthesis: A Manual, 3rd Ed., Wiley. (Foundational text on base selection and LiTMP utility).
  • Singh, K. J., & Collum, D. B. (2006). Lithium Diisopropylamide-Mediated Ortho Lithiation of 2-Methoxy- and 2-(Dimethylamino)pyridines: Evidence for Mixed Aggregation. Journal of the American Chemical Society, 128(42), 13753–13760. Link

  • Newcombe, N. J., et al. (2018). Continuous flow synthesis of functionalised pyridines via regioselective lithiation. Reaction Chemistry & Engineering, 3, 227-235. (Demonstrates flow chemistry for unstable lithio-pyridines). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of Picolinamide and Weinreb Amides

In the landscape of modern drug discovery and synthetic chemistry, the precise structural characterization of novel compounds is paramount. Among the vast array of functional groups, amides are foundational.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and synthetic chemistry, the precise structural characterization of novel compounds is paramount. Among the vast array of functional groups, amides are foundational. This guide provides an in-depth comparison of the gas-phase fragmentation behaviors of two critical amide subtypes under collision-induced dissociation (CID) mass spectrometry: picolinamides and Weinreb amides (N-methoxy-N-methylamides). Understanding their distinct fragmentation pathways is crucial for researchers in structural elucidation, metabolite identification, and reaction monitoring.

This document moves beyond a simple catalog of fragments to explore the underlying electronic and structural factors that dictate these fragmentation patterns, offering a robust framework for confident spectral interpretation.

Section 1: The Weinreb Amide Fragmentation Pathway: Stability Forged in Chelation

The Weinreb amide, first reported in 1981, is a powerful tool in organic synthesis, celebrated for its ability to react with organometallic reagents to produce ketones without the common side-product of over-addition.[1] This unique reactivity is attributed to the formation of a stable, five-membered tetrahedral intermediate, stabilized by chelation from the methoxy group.[1] This same structural feature profoundly influences its behavior in the mass spectrometer.

Under positive-ion electrospray ionization (ESI) followed by CID, the protonated Weinreb amide does not primarily fragment at the robust amide C-N bond. Instead, the most characteristic and diagnostically significant fragmentation pathway involves the N-O bond of the N-methoxy-N-methylamine moiety.

Key Fragmentation Pathways for Weinreb Amides:

  • N-O Bond Cleavage: The most facile cleavage occurs at the N-OCH3 bond. This is the weakest bond in the protonated species, leading to the loss of a methoxy radical (•OCH3, 31 Da) or a neutral methanol molecule (CH3OH, 32 Da), depending on rearrangement pathways.

  • Formation of an Acylium Ion: A common pathway involves the cleavage of the C-N bond, leading to the formation of a stable acylium ion, [R-C=O]+. This is a characteristic fragmentation for many amide-containing compounds.[2]

  • Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is another possibility, particularly in aliphatic amines.[3]

The stability of the chelated intermediate that makes the Weinreb amide so useful in synthesis also contributes to its predictable fragmentation in mass spectrometry.[4]

Caption: Dominant fragmentation pathways of a protonated Weinreb amide.

Section 2: The Picolinamide Fragmentation Pathway: The Influence of the Pyridine Ring

Picolinamide, a constitutional isomer of nicotinamide and isonicotinamide, features a pyridine ring with its nitrogen atom at the 2-position, adjacent to the amide linkage. This seemingly subtle positional change has profound consequences for its fragmentation behavior, a phenomenon leveraged in the development of selective antibacterials.[5]

The pyridine nitrogen is a primary site of protonation in the gas phase. This localization of charge directs the subsequent fragmentation cascades, leading to pathways that are distinct from other isomers and from simple benzamides.[6]

Key Fragmentation Pathways for Picolinamides:

  • Amide Bond Cleavage (N-CO): Similar to many amides, a primary fragmentation is the cleavage of the N-CO bond.[2] This results in the formation of a picolinoyl acylium ion and the neutral loss of the amine portion. The stability of the resulting acylium ion can be influenced by the pyridine ring.

  • Pyridine Ring-Directed Fragmentation: The protonated pyridine ring can initiate fragmentation pathways involving the ring itself. This can include losses of small neutral molecules like HCN (27 Da) or rearrangements.

  • "Mobile Proton" Effects: In some cases, the proton may not be localized on the pyridine nitrogen. According to the "mobile proton" model, the proton can migrate to other sites, such as the amide oxygen or nitrogen, initiating different fragmentation channels.[6][7] Fragmentation is often triggered when the proton migrates to the amide nitrogen, weakening the C-N bond.[6]

The fragmentation pattern of picolinamide is often more complex than that of Weinreb amides due to the multiple potential protonation sites and the involvement of the aromatic ring.

Caption: Key fragmentation pathways for a protonated picolinamide derivative.

Section 3: Head-to-Head Comparison

The diagnostic power of mass spectrometry lies in these predictable, structure-dependent fragmentation differences. The table below summarizes the key distinctions between Weinreb and picolinamide amides.

FeatureWeinreb Amide (N-methoxy-N-methylamide)Picolinamide Amide
Primary Protonation Site Typically amide oxygen or nitrogen.Pyridine nitrogen, offering a highly basic site.[6]
Most Labile Bond N-O bond of the methoxyamine group.Amide C-N bond.
Characteristic Neutral Loss Loss of •OCH3 (31 Da) or CH3OH (32 Da).Loss of the amine moiety (NHR'R).
Diagnostic Fragment Ions Formation of [M - 31]+ or [M - 32]+ ions.Formation of the picolinoyl acylium ion.
Influence of Substituents The 'R' group on the acyl side primarily affects the mass of the resulting acylium ion.Substituents on the pyridine ring or the amine can significantly alter fragmentation pathways and ion stability.
Structural Elucidation Value Clear, predictable fragmentation aids in confirming the presence of the Weinreb amide moiety.Complex pattern can provide rich structural information but may require more detailed analysis to differentiate from isomers.[8]

Section 4: Experimental Protocols & Methodological Considerations

To reliably differentiate these amides, a systematic approach to data acquisition is essential. The following protocol outlines a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Objective: To acquire high-quality MS/MS spectra that highlight the diagnostic fragmentation patterns of Weinreb and picolinamide amides.

1. Sample Preparation:

  • Dissolve the synthesized compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. Formic acid is crucial for promoting protonation in positive-ion ESI.
  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

2. Liquid Chromatography (LC) Parameters:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for most small molecules.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A generic gradient starting from 5% B to 95% B over 5-10 minutes is a good starting point.
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS1 Scan: Scan a broad m/z range (e.g., 100-1000) to find the protonated molecule, [M+H]+.
  • MS2 (Tandem MS) Experiment:
  • Select the [M+H]+ ion as the precursor for fragmentation.
  • Isolation Width: Set a narrow isolation window (e.g., 1-2 m/z) to ensure only the ion of interest is fragmented.
  • Collision Gas: Argon or Nitrogen.
  • Collision Energy (CE): This is the most critical parameter to optimize. Perform a CE ramp or a series of discrete CE experiments (e.g., from 10 eV to 40 eV). Low energy CID often reveals rearrangement-based fragments, while higher energies favor direct bond cleavages.[9]
  • For Weinreb amides , expect the diagnostic N-O cleavage at lower to moderate collision energies.
  • For picolinamides , a range of energies will be needed to observe both the amide bond cleavage and any ring-based fragmentations.

Trustworthiness through Self-Validation: Your experimental design should include controls. If comparing a novel picolinamide to a known benzamide, run both under identical conditions. The differences in their fragmentation patterns—specifically the fragments related to the pyridine ring—will validate your structural assignment. Similarly, comparing a Weinreb amide to a standard tertiary amide will highlight the unique N-O cleavage pathway.

Conclusion

The gas-phase fragmentation of picolinamide and Weinreb amides, while both belonging to the broader class of amides, is governed by distinct and predictable electronic effects. The Weinreb amide's fragmentation is dominated by the lability of its N-O bond, providing a clear diagnostic signature. Conversely, the picolinamide structure directs fragmentation through the influence of the highly basic pyridine nitrogen, leading to characteristic acylium ions and potential ring-based cleavages.

For the researcher engaged in drug development or complex molecule synthesis, a thorough understanding of these divergent pathways is not merely academic; it is a practical necessity for the rapid and unambiguous confirmation of chemical identity. By employing systematic MS/MS analysis and appreciating the chemical principles at play, scientists can leverage mass spectrometry to its full potential as a definitive tool for structural elucidation.

References

  • Santos, V. G. dos, et al. "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." RSC advances 8.44 (2018): 25035-25044. Available from: [Link]

  • da Silva, V. G., et al. "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." PMC (2018). Available from: [Link]

  • Kruve, A., et al. "Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin." PMC (2013). Available from: [Link]

  • LibreTexts, Chemistry. "Amine Fragmentation." (2022). Available from: [Link]

  • Chemistry Stack Exchange. "Can amide bonds fragment in ESI-MS?." (2019). Available from: [Link]

  • Blair, S. "Understanding MS/MS fragmentation pathways of small molecular weight molecules." University of Huddersfield (2014). Available from: [Link]

  • Trost, B. M., et al. "Synthesis of the C3–C18 Fragment of Amphidinolides G and H." PMC (2009). Available from: [Link]

  • Al-Azzawi, K. F. "Synthesis of Weinreb and their Derivatives (A-Review)." ResearchGate (2020). Available from: [Link]

  • Wikipedia. "Weinreb ketone synthesis." (2023). Available from: [Link]

  • Doc Brown's Chemistry. "mass spectrum of N-methylethanamine." (2023). Available from: [Link]

  • Wikipedia. "Collision-induced dissociation." (2023). Available from: [Link]

  • Rahman, M. M., et al. "Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A." Molecules 26.19 (2021): 5998. Available from: [Link]

  • ChemHelp ASAP. "common fragmentation mechanisms in mass spectrometry." YouTube (2022). Available from: [Link]

  • Gopishetty, B., et al. "Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides." Journal of the American Society for Mass Spectrometry 12.4 (2001): 415-425. Available from: [Link]

  • Salim, M., et al. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." Molecules 24.5 (2019): 853. Available from: [Link]

  • Clark, J. "mass spectra - fragmentation patterns." Chemguide (2023). Available from: [Link]

  • LibreTexts, Chemistry. "Mass Spectrometry - Fragmentation Patterns." (2023). Available from: [Link]

  • Deshpande, M., et al. "Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile." ACS infectious diseases 6.7 (2020): 1856-1867. Available from: [Link]

  • E. V., Z. "Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers." Semantic Scholar (2020). Available from: [Link]

  • Holder, D. D., et al. "Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification." Analytical chemistry 95.17 (2023): 6758-6765. Available from: [Link]

  • Wang, Y., et al. "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders." Molecules 28.18 (2023): 6554. Available from: [Link]

  • University of Arizona. "Interpretation of mass spectra." (n.d.). Available from: [Link]

  • Wang, T. S., et al. "diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass." Journal of the Serbian Chemical Society 86.9 (2021): 913-921. Available from: [Link]

  • Błaziak, K., et al. "Mechanistic insight into the kinetic fragmentation of norpinonic acid in the gas phase." Atmospheric Chemistry and Physics 24.16 (2024): 9385-9397. Available from: [Link]

  • Rudowska, M., et al. "Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers." Molecules 26.22 (2021): 6964. Available from: [Link]

  • Chapin, B. D., et al. "Defining gas-phase fragmentation propensities of intact proteins during native top-down mass spectrometry." Journal of the American Society for Mass Spectrometry 31.10 (2020): 2087-2096. Available from: [Link]

  • Rudowska, M., et al. "Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers." MDPI (2021). Available from: [Link]

  • Royal Society of Chemistry. "The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines." New Journal of Chemistry (2021). Available from: [Link]

  • Ismath, F., et al. "Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions." Journal of the American Society for Mass Spectrometry 34.4 (2023): 632-642. Available from: [Link]

  • de Oliveira, L. G., et al. "Gas-Phase Fragmentation Reactions of Protonated Pumiliotoxin (+)-251D and Allopumiliotoxin (+)-267A in ESI-MS/MS." Journal of the Brazilian Chemical Society 30 (2019): 1823-1832. Available from: [Link]

  • ACD/Labs. "Common Adduct and Fragment Ions in Mass Spectrometry." (2022). Available from: [Link]

  • ResearchGate. "Common ions present in MS/MS fragmentation spectra of compound 14 and..." (2018). Available from: [Link]

  • Davidson, J. T., et al. "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." Forensic chemistry 19 (2020): 100245. Available from: [Link]

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Comparative

IR Spectroscopy of Weinreb Amides: A Comparative Diagnostic Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Topic: IR Absorption Characteristics of N-Methoxy-N-methyl amides Executive Summary: The Weinreb Amide...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Topic: IR Absorption Characteristics of N-Methoxy-N-methyl amides

Executive Summary: The Weinreb Amide Signature[1]

The N-methoxy-N-methyl amide (Weinreb amide) is a pivotal intermediate in medicinal chemistry, primarily utilized to convert carboxylic acids into ketones or aldehydes without the risk of over-addition associated with standard esters or acid chlorides.[1]

For the synthetic chemist, Infrared (IR) spectroscopy serves as the most rapid, non-destructive method to validate the formation of this functionality. Unlike standard tertiary amides, which exhibit strong resonance that lowers their carbonyl frequency, Weinreb amides display a distinct blue shift (higher frequency) in their C=O stretching vibration.

This guide details the specific IR diagnostic peaks of Weinreb amides, compares them against common alternatives (esters, acid chlorides, standard amides), and provides a self-validating experimental protocol for their synthesis and characterization.

Mechanistic Insight: Why the Shift Occurs

To interpret the IR spectrum correctly, one must understand the electronic environment of the carbonyl group. The position of the C=O stretch is determined by the balance between Resonance (donating) and Induction (withdrawing) effects.[2]

The Electronic Tug-of-War
  • Standard Tertiary Amides (e.g., N,N-dimethylamide): The nitrogen lone pair donates strongly into the carbonyl carbon (

    
    -donation). This resonance character imparts significant single-bond character to the C=O bond, weakening it and lowering the stretching frequency to ~1640–1660 cm⁻¹ .
    
  • Weinreb Amides (N-methoxy-N-methyl): The oxygen atom on the nitrogen (N-O Me) is highly electronegative. It exerts a strong inductive withdrawal (-I effect) on the nitrogen, reducing the availability of the nitrogen lone pair for resonance donation.

    • Result: The C=O bond retains more double-bond character than a standard amide.

    • Observation: The peak shifts to a higher frequency, typically 1690–1710 cm⁻¹ .

Visualizing the Frequency Scale

The following diagram illustrates the relative positioning of the Weinreb amide carbonyl stretch compared to its synthetic precursors and products.

IR_Frequency_Scale Figure 1: Comparative Carbonyl Stretching Frequencies (cm⁻¹) Amide Tertiary Amide (N,N-dimethyl) ~1650 cm⁻¹ Weinreb Weinreb Amide (N-OMe, N-Me) ~1700 cm⁻¹ Amide->Weinreb Reduced Resonance Ketone Ketone (Product) ~1715 cm⁻¹ Weinreb->Ketone Ester Ester (Alternative) ~1735-1750 cm⁻¹ Ketone->Ester Inductive Effect AcidCl Acid Chloride (Precursor) ~1800 cm⁻¹ Ester->AcidCl Strong Induction

Caption: The Weinreb amide occupies a unique 'Goldilocks' zone—higher frequency than standard amides due to the N-methoxy effect, but lower than esters and acid chlorides.

Comparative Analysis Data

The following table summarizes the diagnostic IR bands. Use this to differentiate the Weinreb amide from starting materials (Esters/Acid Chlorides) or side products.

Functional GroupRepresentative StructureC=O[2][3][4][5][6][7][8] Frequency (cm⁻¹)Secondary Diagnostic Bands
Acid Chloride R-CO-Cl~1790 – 1815 Fermi resonance shoulder often visible.
Ester R-CO-OR'~1735 – 1750 C-O stretch (strong) at 1000–1300 cm⁻¹.
Ketone R-CO-R'~1715 Lack of C-O or N-C bands in fingerprint region.
Weinreb Amide R-CO-N(OMe)Me ~1690 – 1710 N-O-C stretch: ~950–1050 cm⁻¹ (weak/med)C-N stretch: ~1380 cm⁻¹
Tertiary Amide R-CO-NR'₂~1640 – 1660 Absence of N-H bands; lower freq C=O.
Carboxylic Acid R-CO-OH~1700 – 1725 O-H stretch: Broad, intense band 2500–3300 cm⁻¹.

Key Diagnostic Note: If you are converting a Carboxylic Acid to a Weinreb Amide, the C=O peak position may not change drastically (~1710 to ~1700 cm⁻¹). The disappearance of the broad O-H stretch (3000 cm⁻¹) is the primary confirmation of reaction completion, followed by the appearance of the sharp Weinreb C=O.

Experimental Protocol: Synthesis & Characterization

This protocol describes the conversion of a carboxylic acid to a Weinreb amide using CDI (1,1'-Carbonyldiimidazole), a standard method where IR monitoring is highly effective.

Materials
  • Substrate: Benzoic Acid (1.0 equiv)

  • Reagent: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology with IR Checkpoints
  • Activation (The "Acid Chloride" Mimic):

    • Dissolve Benzoic Acid in DCM.

    • Add CDI portion-wise at 0°C. Stir for 30 mins at RT.

    • Mechanism:[9][6][8][10] Formation of the reactive Acyl-Imidazole intermediate.

    • IR Checkpoint A: Aliquot check. The broad O-H stretch of the acid should disappear. A new carbonyl peak for the Acyl-Imidazole appears around 1740–1750 cm⁻¹ .

  • Coupling:

    • Add N,O-Dimethylhydroxylamine hydrochloride.[10]

    • Stir at RT for 2–4 hours.

    • Observation: Evolution of CO₂ ceases.

  • Workup:

    • Quench with 1M HCl (to remove unreacted imidazole/amine).

    • Extract with DCM, wash with saturated NaHCO₃ and brine.

    • Dry over MgSO₄ and concentrate.

  • Final Characterization (The Weinreb Signature):

    • Analyze the crude oil/solid by FT-IR (ATR method).

    • Target Signal: Sharp C=O peak at 1695–1705 cm⁻¹ .

    • Validation: Ensure absence of peaks at 1800 cm⁻¹ (Acid Chloride/Anhydride) or 1740 cm⁻¹ (Ester/Imidazole).

Workflow Visualization

Synthesis_Workflow Figure 2: IR Monitoring Workflow for Weinreb Amide Synthesis Start Start: Carboxylic Acid (Broad OH: 2500-3300 cm⁻¹) (C=O: ~1710 cm⁻¹) Activation Add CDI (Form Acyl-Imidazole) Start->Activation Check1 IR Checkpoint A: Loss of OH band Shift C=O to ~1740 cm⁻¹ Activation->Check1 Coupling Add HN(OMe)Me·HCl (Coupling Reaction) Activation->Coupling Workup Acidic Workup (Remove Imidazole) Coupling->Workup Product End: Weinreb Amide (Sharp C=O: ~1700 cm⁻¹) (N-O band: ~1000 cm⁻¹) Workup->Product

Caption: Step-by-step reaction monitoring identifying critical spectral changes at each stage.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Murphy, J. A., et al. (2005).[6] "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction". Organic Letters, 7(7), 1427-1429.[6]

  • National Institute of Standards and Technology (NIST). "Benzamide, N-methyl- IR Spectrum". NIST Chemistry WebBook.

  • PubChem Database. "N-Methoxy-N-methylbenzamide (CID 569575) - Physical Properties and Spectra". National Center for Biotechnology Information.

  • Spectral Database for Organic Compounds (SDBS). "IR Spectra of Amides". National Institute of Advanced Industrial Science and Technology (AIST), Japan.[11]

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Validation

Technical Guide: Weinreb Amide vs. Acid Chloride for Pyridine Ketone Synthesis

Executive Summary In the synthesis of pyridine ketones (acyl pyridines), the choice between Acid Chlorides and Weinreb Amides (N-methoxy-N-methylamides) is rarely a matter of preference—it is a matter of chemoselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridine ketones (acyl pyridines), the choice between Acid Chlorides and Weinreb Amides (N-methoxy-N-methylamides) is rarely a matter of preference—it is a matter of chemoselectivity.[1]

While acid chlorides are kinetically superior electrophiles, they are structurally flawed for pyridine functionalization. The nucleophilic pyridine nitrogen creates self-reactive acyl-pyridinium species, and the resulting ketones are highly susceptible to over-addition by organometallics, yielding tertiary alcohol impurities.

The Verdict: The Weinreb amide is the industry-standard "privileged intermediate" for pyridine ketone synthesis. It offers a self-validating stop-mechanism via a stable metal-chelated intermediate, preventing over-addition and tolerating the Lewis-basic nature of the pyridine ring.[1] This guide details the mechanistic causality and provides validated protocols for switching from acid chlorides to Weinreb amides.

Mechanistic Divergence: The Chelation Effect

The failure of acid chlorides and the success of Weinreb amides hinge on the stability of the tetrahedral intermediate formed upon nucleophilic attack.

The Acid Chloride Failure Mode (The "Collapse" Pathway)

When a Grignard reagent (


) attacks a pyridine acid chloride:
  • The tetrahedral intermediate forms but lacks stabilization.

  • It collapses immediately in situ to expel the chloride ion.

  • The resulting ketone is more electrophilic than the starting acid chloride.

  • A second equivalent of Grignard attacks the ketone, irreversibly forming a tertiary alcohol.

The Weinreb Success Mode (The "Stable Chelate" Pathway)

When a Grignard reagent attacks a pyridine Weinreb amide:

  • The magnesium atom coordinates between the carbonyl oxygen and the N-methoxy oxygen.

  • This forms a rigid, 5-membered cyclic chelate.

  • Crucial Step: This intermediate is stable and does not collapse to the ketone under reaction conditions.

  • The ketone is only released after acidic hydrolysis (quenching), when the excess Grignard reagent has already been destroyed.

Visualization of Reaction Pathways[1]

Weinreb_vs_AcidChloride Start_AC Acid Chloride (R-COCl) Inter_AC Unstable Intermediate (Collapse) Start_AC->Inter_AC + R'MgX Start_WA Weinreb Amide (R-CON(OMe)Me) Inter_WA Stable Chelate (Mg-Complex) Start_WA->Inter_WA + R'MgX Grignard + R'MgX Ketone_InSitu Ketone (In Situ) HIGHLY REACTIVE Inter_AC->Ketone_InSitu Fast Collapse Tert_Alc Tertiary Alcohol (Impurity) Ketone_InSitu->Tert_Alc + 2nd R'MgX (Over-addition) Product Pure Ketone (Target) Inter_WA->Product Hydrolysis Releases Ketone Quench + H3O+ (Quench)

Figure 1: Mechanistic comparison showing the "Collapse" pathway of acid chlorides leading to impurities versus the "Stable Chelate" pathway of Weinreb amides yielding pure ketones.

The Pyridine Challenge: Why Heterocycles are Different

Beyond the general over-addition problem, pyridines present specific challenges that make acid chlorides particularly hazardous.

Self-Quaternization (The "Black Tar" Effect)

Pyridine is a Lewis base. Acid chlorides are Lewis acids.

  • Scenario: You attempt to store or handle Nicotinoyl Chloride (3-pyridinecarbonyl chloride).[1]

  • Result: The nitrogen of one molecule attacks the carbonyl of another. This forms reactive acyl-pyridinium salts.[1] These salts polymerize or decompose into dark tars upon exposure to even trace moisture or heat.

  • Weinreb Advantage: The amide carbonyl is less electrophilic, and the N-methoxy group provides steric bulk, preventing intermolecular N-acylation. Weinreb amides of pyridine are shelf-stable solids.[1]

Regioselectivity Issues
  • 2-Position (Picolinic): 2-pyridyl Grignards are notoriously unstable and difficult to couple with acid chlorides due to steric hindrance and chelation effects.[1] The Weinreb amide stabilizes the incoming metal nucleophile, facilitating substitution at this difficult position.

Comparative Performance Data

The following table summarizes the operational differences.

FeatureAcid Chloride RouteWeinreb Amide Route
Stoichiometry Requires strict 1:1 control (often fails).[1]Tolerates excess Grignard (1.5–2.0 eq).
Intermediate Stability Transient (Collapses to reactive ketone).High (Stable Mg-chelate).[1]
Primary Impurity Tertiary Alcohol (Bis-addition).[1]Unreacted Starting Material (recoverable).
Moisture Sensitivity Extreme (Hydrolyzes to HCl + Acid).Low (Stable in open air).
Pyridine Compatibility Poor (Forms acyl-pyridinium salts).[1]Excellent (Inert to pyridine nitrogen).
Typical Yield 40–60% (requires chromatography).[1]85–95% (often requires only extraction).

Experimental Protocols

Synthesis of Nicotinoyl Weinreb Amide (From Acid Chloride)

Note: While we avoid acid chlorides for the Grignard step, we often use them in situ to make the Weinreb amide.

Reagents:

  • Nicotinoyl chloride hydrochloride (1.0 eq)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)[1]

  • Triethylamine (2.2 eq) or Pyridine (excess)[1]

  • Dichloromethane (DCM)[1][2]

Protocol:

  • Suspend N,O-dimethylhydroxylamine HCl in DCM at 0°C.

  • Add Triethylamine dropwise (exothermic).

  • Add Nicotinoyl chloride portion-wise.

  • Stir at Room Temperature (RT) for 2 hours.

  • Quench: Add saturated NaHCO₃.

  • Workup: Extract with DCM, dry over MgSO₄, concentrate.

  • Result: Stable white/off-white solid (Nicotin-Weinreb Amide).[1]

Grignard Addition (The Ketone Synthesis)

Target: 3-Benzoylpyridine

Reagents:

  • Nicotinoyl Weinreb Amide (1.0 eq)[1]

  • Phenylmagnesium Bromide (PhMgBr) (1.2 – 1.5 eq)[1]

  • Anhydrous THF[1]

Protocol:

  • Dissolution: Dissolve Weinreb amide in anhydrous THF under Nitrogen/Argon. Cool to 0°C (or -78°C for sensitive substrates, though 0°C is usually sufficient for Weinreb).

  • Addition: Add PhMgBr dropwise over 20 minutes.

    • Observation: No color change usually indicates stability; the solution remains clear or turns slightly yellow.

  • Chelation Phase: Stir at 0°C for 1 hour. Allow to warm to RT if reaction is sluggish (monitor by TLC).

    • Note: The ketone is not formed yet. The flask contains the stable tetrahedral intermediate.

  • Hydrolysis (Critical): Pour the reaction mixture into cold 1M HCl or saturated NH₄Cl.

    • Mechanism:[1][3][4][5][6][7][8][9] The acid breaks the N-O-Mg chelate, collapsing the intermediate and releasing the ketone.

  • Workup: Extract with Ethyl Acetate. Wash with brine. Dry and concentrate.

Workflow Visualization

Workflow Step1 Step 1: Amide Formation (Acid Chloride + MeNHOMe·HCl) Step2 Step 2: Grignard Addition (THF, 0°C) Step1->Step2 Purify Amide Step3 Step 3: Stable Chelate (Do NOT quench yet) Step2->Step3 1-2 Hours Step4 Step 4: Acidic Hydrolysis (Releases Ketone) Step3->Step4 1M HCl

Figure 2: Operational workflow for converting pyridine carboxylic acids to ketones via Weinreb amides.

Troubleshooting & Expert Tips

  • Sluggish Reactions: If the Weinreb amide is sterically hindered (e.g., substitution at the 2-position of pyridine), the Grignard addition may be slow. Tip: Add LiCl (1-2 eq) to the reaction. This breaks up Grignard aggregates, increasing the effective concentration of the active nucleophile.

  • Quenching 2-Pyridyl Ketones: Ketones at the 2-position of pyridine can be sensitive to strong acid during workup (risk of hydration).[1] Tip: Use saturated NH₄Cl instead of HCl for the hydrolysis step to maintain a milder pH.

  • Cost Management: Weinreb amine (N,O-dimethylhydroxylamine) is more expensive than standard amines.[1] Tip: It is recoverable. If the reaction is run on a large scale, the N-methoxy-N-methyl amine byproduct released during hydrolysis can be recovered from the aqueous phase.[1]

References

  • Original Discovery: Nahm, S.; Weinreb, S. M.[6][10][11] "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818. [1]

  • Review of Utility: Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25, 15–40. [1]

  • Grignard Mechanism: "Weinreb Ketone Synthesis." Organic Chemistry Portal.

  • Pyridine Handling: "Pyridine-2-carbonyl chloride: Handling and Stability." BenchChem Technical Guide.

Sources

Safety & Regulatory Compliance

Safety

N-Methoxy-N,5-dimethylpicolinamide: Proper Disposal Procedures &amp; Safety Protocol

Executive Summary: Immediate Action Plan N-Methoxy-N,5-dimethylpicolinamide is a functionalized pyridine derivative commonly used as a Weinreb amide intermediate in organic synthesis. Its disposal requires strict adheren...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

N-Methoxy-N,5-dimethylpicolinamide is a functionalized pyridine derivative commonly used as a Weinreb amide intermediate in organic synthesis. Its disposal requires strict adherence to Hazardous Organic Waste protocols.

Critical Disposal Directive:

  • DO NOT dispose of via sink/sewer.[1] (High aquatic toxicity potential due to pyridine core).

  • DO NOT mix with strong acids or oxidizers in the waste stream (Risk of hydrolysis releasing N,O-dimethylhydroxylamine or exothermic oxidation).

  • Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

Part 1: Chemical Identification & Hazard Profiling

To manage disposal safely, one must understand the causality of the hazards. We are not just throwing away a "chemical"; we are managing a reactive intermediate.

Chemical Profile
PropertyDetail
Chemical Name N-Methoxy-N,5-dimethylpicolinamide
Functional Class Weinreb Amide / Pyridine Derivative
Molecular Formula C

H

N

O

Physical State Typically a viscous oil or low-melting solid
Primary Reactivity Susceptible to nucleophilic attack; hydrolyzes in strong acid/base
The Mechanistic Hazard (Why it matters)

The Weinreb amide moiety is designed to be reactive. In a waste drum, uncontrolled hydrolysis can occur if the pH is extreme.

  • Hydrolysis Risk: Under acidic conditions, this compound hydrolyzes to release N,O-Dimethylhydroxylamine (often as the hydrochloride salt). This byproduct is toxic and an irritant.[2][3]

  • Pyridine Ring: The picolinamide core carries the environmental toxicity profile of pyridines—mobile in soil and harmful to aquatic life.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

A "self-validating" protocol means checking the state of the waste before it leaves your hood. Follow this logic gate before moving to the waste drum.

Segregation Logic

The disposal path is determined by the matrix (what the chemical is dissolved in) rather than the pure chemical itself.

  • Scenario A: Pure Solid/Oil (Expired Reagent)

    
     Solid Hazardous Waste (Lab Pack).
    
  • Scenario B: Dissolved in DCM/Chloroform

    
     Halogenated Organic Waste.
    
  • Scenario C: Dissolved in Acetone/Ethyl Acetate/Methanol

    
     Non-Halogenated Organic Waste.
    
Compatibility Check (The "Bucket Chemistry" Rule)

Before adding to a central waste carboy, validate compatibility:

  • pH Check: Ensure the waste stream is not < pH 2 or > pH 12 to prevent rapid hydrolysis in the drum.

  • Oxidizer Check: Ensure no concentrated peroxides or nitric acid are present in the organic waste container. Pyridine rings can form N-oxides exothermically.

Part 3: Operational Disposal Protocol

Workflow Visualization

The following diagram illustrates the decision logic for segregating this specific chemical.

WasteSegregation Start Waste: N-Methoxy-N,5-dimethylpicolinamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Liquid In Solution StateCheck->Liquid StreamC Stream C: Solid Hazardous Waste (Lab Pack) Solid->StreamC Double bag & Label SolventCheck Identify Solvent Matrix Liquid->SolventCheck Halogenated Solvent contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated StreamA Stream A: Halogenated Organic Waste Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste Halogenated->StreamB No (Acetone, MeOH, EtOAc)

Figure 1: Waste segregation decision matrix ensuring regulatory compliance and chemical compatibility.

Step-by-Step Procedure
Procedure A: Liquid Waste (Reaction Mixtures)
  • PPE Required: Nitrile gloves (double gloving recommended for pyridine derivatives), safety glasses, lab coat.

  • Quenching: If the mixture contains unreacted reagents (e.g., Grignard, Lithium reagents) used to react with the amide, quench carefully before disposal.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy.

  • Transfer: Funnel the waste into the appropriate container (Halogenated vs. Non-Halogenated).

  • Labeling:

    • Attach a hazardous waste tag.

    • Crucial: Write out the full chemical name. Do not use abbreviations like "Weinreb Amide."

    • Check "Toxic" and "Irritant" boxes.[4]

Procedure B: Solid Waste (Pure Substance)
  • Containment: Keep the substance in its original vial if possible. Tightly cap it.[5][6]

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (Ziploc type).

  • Disposal: Place the bagged vial into the 5-gallon "Solid Waste" drum (Lab Pack).

  • Documentation: Log the mass and name on the drum's inventory sheet.

Part 4: Emergency Spill Response

In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory irritation from pyridine-like vapors.

SpillResponse Spill Spill Detected Assess Assess Volume & Location (>100mL? Evacuate) Spill->Assess PPE Don PPE: Resp. Protection (if large), Gloves, Goggles Assess->PPE Contain Containment: Use Absorbent Pads/Vermiculite PPE->Contain Clean Clean Up: Scoop into bag, wipe with weak soap Contain->Clean Dispose Dispose as Solid Hazardous Waste Clean->Dispose

Figure 2: Emergency response workflow for laboratory spills involving picolinamide derivatives.

Spill Cleanup Notes:

  • Odor Control: Pyridine derivatives have distinct, unpleasant odors. If the smell is overwhelming, evacuate the lab and allow the HVAC system to purge the air before re-entering.

  • Decontamination: Wash the spill area with a mild detergent solution after absorbing the bulk material. Do not use bleach (hypochlorite) immediately, as it may react with amine byproducts if hydrolysis has occurred.

Part 5: Regulatory Compliance (RCRA/EPA)

While this specific molecule may not have a unique "U-list" or "P-list" code, it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Waste Code Determination:

    • If dissolved in Acetone: F003 (Ignitable).

    • If dissolved in DCM: F002 (Halogenated Solvents).

    • If pure substance: Classify as D001 (Ignitable, if applicable) or generally as Hazardous Waste (Toxic) based on the pyridine core.

  • Documentation: Always maintain a Safety Data Sheet (SDS) in the lab. If a specific SDS for N-Methoxy-N,5-dimethylpicolinamide is unavailable, use the SDS for Pyridine or N-Methoxy-N-methylacetamide as a surrogate for hazard estimation.

References

  • National Library of Medicine (PubChem). Compound Summary: Pyridine-2-carboxamide derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

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